molecular formula 2C33H36N2O4.C4H4O4 B1174680 cefotaxime CAS No. 152186-43-1

cefotaxime

Cat. No.: B1174680
CAS No.: 152186-43-1
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Description

Cefotaxime is a third-generation cephalosporin antibiotic first synthesized in 1976 and known for its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria . Its primary mechanism of action is the inhibition of bacterial cell wall synthesis . As a bactericidal agent, this compound binds to penicillin-binding proteins (PBPs), particularly PBP-3, located in the bacterial cell wall . This binding inhibits the final transpeptidation step of peptidoglycan cross-linking, disrupting cell wall formation and leading to osmotic lysis and cell death . A key feature of this compound is its stability against hydrolysis by many β-lactamase enzymes, a common resistance mechanism in bacteria . This stability is conferred by its structural configuration, specifically the syn-configuration of the methoxyimino moiety, which makes it a valuable tool for researching resistant bacterial strains . Its metabolite, desacetylthis compound, also possesses antibacterial activity, contributing to its sustained effect . In a research context, this compound is highly useful for studying infections caused by susceptible organisms such as Enterobacteriaceae, Neisseria spp. , and Haemophilus influenzae . It is also widely applied in plant tissue culture to treat infections with Gram-negative bacteria, where it exhibits low phytotoxicity even at higher concentrations . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

152186-43-1

Molecular Formula

2C33H36N2O4.C4H4O4

Synonyms

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6α,7α(Z)]]-

Origin of Product

United States

Historical and Foundational Research of Cefotaxime Discovery and Early Scientific Development

Scientific Genesis and Early Research of Cephalosporin (B10832234) Nuclei Relevant to Cefotaxime (B1668864) Structure

The cephalosporin class of antibiotics originated from the pioneering work of Italian scientist Giuseppe Brotzu in 1945. Brotzu isolated a mixture of compounds from the mold Acremonium (formerly Cephalosporium) found in a Sardinian sewage outfall. He observed that these cultures exhibited antibacterial activity against various pathogens, including Salmonella typhi. mims.comnih.govnih.govfishersci.canih.gov

Further investigations by British scientists Edward Abraham and Guy Newton at the University of Oxford led to the purification and structural elucidation of cephalosporin C in 1955. mims.comnih.govnih.govfishersci.canih.gov While cephalosporin C itself possessed only modest antibacterial activity, its discovery was crucial. mims.comuni.lu The subsequent isolation of its core nucleus, 7-aminocephalosporanic acid (7-ACA), in 1960, marked the dawn of the semisynthetic cephalosporin era. mims.comnih.govfishersci.cauni.luchem960.comsdsc.edu

7-ACA became the fundamental building block for the synthesis of a vast array of semi-synthetic cephalosporin antibiotics. chem960.commitoproteome.org Structural studies revealed that the 7-amino group and the C3 acetoxy group on the cephalosporin C structure were key sites for chemical modifications, allowing for the creation of derivatives with improved activity and pharmacological profiles. nih.govsdsc.edu

Precursor Compounds and Structural Elucidation Research Leading to this compound

This compound, classified as a third-generation cephalosporin, was first synthesized in 1976. nih.gov Its development was a collaborative effort, primarily by the French Roussel-Uclaf Institute and Germany's Hoechst (both now part of Sanofi), with its discovery dating back to 1975.

A defining characteristic of this compound's structure is the incorporation of an aminothiazolyl cis-methoxyimino acetyl group at the 7-position of the 7-ACA nucleus. This specific modification was instrumental in enhancing its β-lactamase stability and broadening its antibacterial spectrum. The synthesis of this compound typically involved the acylation of 7-aminocephalosporanic acid with specialized thioesters, such as the 2-mercaptobenzothiazolyl thioester of (Z)-2-[2-aminothiazol-4-yl]-2-methoxyimino acetic acid (MAEM). For clinical use, this compound acid was often converted into its more soluble sodium salt through reactions with appropriate sodium sources, such as sodium-2-ethylhexanoate.

Initial In Vitro Biological Activity Assessments in Research Environments

Early research into this compound's antimicrobial properties revealed its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. nih.gov Studies demonstrated its remarkable potency, particularly against members of the Enterobacteriaceae family, including Enterobacter species, Citrobacter freundii, Serratia marcescens, Morganella morganii, Proteus vulgaris, and Providencia species. Many of these strains had previously shown resistance to earlier generations of cephalosporins.

Initial in vitro assessments often showed that this compound could inhibit over 90% of enteric bacilli at concentrations as low as 0.5 µg/ml, with some studies reporting inhibition of over 98% of isolates at approximately 8 µg/ml. The minimal inhibitory concentration (MIC50) values for staphylococci and non-enterococcal streptococci were reported to be in the range of 1.1-1.9 µg/ml and 0.01-0.05 µg/ml, respectively.

While highly effective against many pathogens, early studies also identified certain bacteria against which this compound had limited or no activity. For instance, it was found to be inactive against Streptococcus faecalis and most other serogroup D streptococci. Its activity against Pseudomonas aeruginosa (MIC50, 19 µg/ml) and Acinetobacter calcoaceticus subspecies anitratus (MIC50, 18 µg/ml) was considered moderate. Notably, this compound demonstrated potent activity against Haemophilus influenzae and Neisseria species, including beta-lactamase-producing gonococci, for which the modal MIC was approximately 0.004 µg/ml. Most anaerobes were highly susceptible, though MICs for certain Bacteroides fragilis strains could exceed achievable serum concentrations. Furthermore, early research indicated that the in vitro activity of this compound was not negatively impacted by the presence of human serum; in fact, its combination with its active metabolite, desacetylthis compound (B1670277), showed a slight enhancement in bactericidal activity.

Table 1: Representative Initial In Vitro Activity of this compound (MIC50 values)

Bacterial Species GroupMIC50 (µg/ml)Notes
Enteric Bacilli~0.5 - ~8Generally inhibits >90% of strains
Staphylococci1.1 - 1.9
Non-enterococcal Streptococci0.01 - 0.05
Streptococcus faecalisInactive
Pseudomonas aeruginosa19Moderately active
Acinetobacter calcoaceticus18Moderately active
Haemophilus influenzaePotent
Neisseria speciesPotent
Beta-lactamase-producing Gonococci~0.004 (mode)
Most AnaerobesHighly SusceptibleSome Bacteroides fragilis may exceed serum concentrations

Early Research on Beta-Lactamase Stability of this compound

A critical feature that distinguished this compound from earlier cephalosporins was its remarkable stability against β-lactamase enzymes. These bacterial enzymes are notorious for hydrolyzing and deactivating β-lactam antibiotics, thus conferring resistance.

The incorporation of the aminothiazolyl cis-methoxyimino acetyl group at the 7-position of the 7-ACA nucleus was a key structural modification that imparted this high degree of β-lactamase stability. This specific chemical moiety physically hinders the β-lactamase enzymes from accessing and cleaving the crucial β-lactam ring, thereby preserving the antibiotic's antibacterial efficacy.

Early studies demonstrated that this compound's stability against prevalent β-lactamase enzymes, including both penicillinases and cephalosporinases produced by Gram-negative and Gram-positive bacteria, was comparable to that of other stable cephalosporins like cefuroxime (B34974) and cefoxitin (B1668866). Specifically, it was found to be highly stable in vitro to four of the five major classes of β-lactamases as described by Richmond et al., including the widely distributed type IIIa (TEM) β-lactamase. This inherent resistance to enzymatic degradation was a pivotal factor that spurred the early clinical interest and subsequent widespread use of this compound, particularly in treating infections caused by β-lactamase-producing bacterial strains.

Table 2: Key Characteristics of this compound's Beta-Lactamase Stability

CharacteristicDescription
Stability High degree of stability against penicillinases and cephalosporinases
Structural Basis Aminothiazolyl cis-methoxyimino acetyl group at 7-position of 7-ACA
Mechanism Prevents β-lactamases from hydrolyzing the β-lactam ring
Comparison Comparable to cefuroxime and cefoxitin against prevalent β-lactamases
Targeted Enzymes Highly stable to four of five major classes of β-lactamases (e.g., type IIIa (TEM))

Molecular Mechanism of Action of Cefotaxime

Cefotaxime (B1668864) Binding to Penicillin-Binding Proteins (PBPs)

This compound binds to one or more PBPs via its β-lactam ring, forming a stable, covalent acyl-enzyme complex with the active site serine residue of the PBP nih.govwikipedia.orgfrontiersin.orgnih.gov. This binding event is analogous to the first step of the transpeptidation mechanism that PBPs normally catalyze nih.gov. The stability of this covalent complex results in long-lived inhibition of the transpeptidase activity nih.gov.

This compound demonstrates varying affinities for different PBP subtypes across bacterial species. In Escherichia coli K12, this compound exhibits particularly high affinity for PBP-1A, PBP-1Bs, PBP-3, and PBP-4, while showing lower affinities for PBP-2, PBP-4, PBP-5, and PBP-6 nih.govoup.com. Similarly, in Pseudomonas aeruginosa, high affinities have been observed for PBP-3, PBP-1A, PBP-1B, and PBP-2 oup.com.

For Staphylococcus epidermidis, PBP3 has shown substantial affinity for this compound, with an approximate dissociation constant (KD) of 10 nM fortunejournals.com. This suggests a superior capability of Staphylococcus epidermidis PBP3 to bind inhibitors more effectively compared to other known PBPs fortunejournals.com. In Staphylococcus aureus, this compound selectively binds to PBP2 asm.org.

In Streptococcus pneumoniae, this compound shows high affinity for penicillin-binding proteins, including PBP1b and PBP3 drugbank.comnih.govnih.gov. Studies on penicillin-susceptible S. pneumoniae strains indicate that ceftaroline (B109729), another cephalosporin (B10832234), has higher IC50 values for PBP2X, PBP2A, PBP2B, and PBP3 compared to this compound and ceftriaxone (B1232239), suggesting varied binding strengths among cephalosporins for these PBPs nih.gov. Mutations in PBPs, such as those in PBP1A, PBP2X, and PBP2B in S. pneumoniae, can significantly reduce the binding affinity of antibiotics like this compound, leading to increased minimal inhibitory concentrations (MICs) and resistance frontiersin.orgnih.gov. For instance, a Threonine to Alanine mutation at the STMK motif in PBP1a of Streptococcus pneumoniae has been shown to induce resistance by affecting this compound binding researchgate.net.

The following table summarizes some reported affinities of this compound for various PBP subtypes:

Bacterial SpeciesPBP SubtypeAffinity/Binding CharacteristicReference
Escherichia coli K12PBP-1AHigh affinity nih.govoup.com
Escherichia coli K12PBP-1BsHigh affinity nih.govoup.com
Escherichia coli K12PBP-3High affinity nih.govoup.com
Escherichia coli K12PBP-4High affinity nih.govoup.com
Pseudomonas aeruginosaPBP-3High affinity oup.com
Pseudomonas aeruginosaPBP-1AHigh affinity oup.com
Pseudomonas aeruginosaPBP-1BHigh affinity oup.com
Pseudomonas aeruginosaPBP-2High affinity oup.com
Staphylococcus epidermidisPBP3High affinity (KD ≈ 10 nM) fortunejournals.com
Staphylococcus aureusPBP2Selective binding asm.org
Streptococcus pneumoniaePBP1bHigh affinity drugbank.comnih.govnih.gov
Streptococcus pneumoniaePBP3High affinity drugbank.comnih.govnih.gov

The interaction between this compound and PBPs involves specific molecular forces, including hydrogen bonds and hydrophobic interactions researchgate.netimist.ma. These interactions are crucial for the stable binding of the antibiotic to the enzyme's active site. For instance, in Streptococcus pneumoniae PBP1A, the active site contains a hydrogen-bonding network involving residues like Lys373, Ser428, Asn430, and Lys557 researchgate.net. Upon this compound binding, small modifications occur in this region, including the displacement of chlorine and water groups, followed by the formation of a covalent interaction between this compound and Ser370 researchgate.net.

Mutations within the PBP active site can significantly impact these interactions. For example, in Streptococcus pneumoniae PBP1A, non-synonymous single-nucleotide polymorphisms (nsSNPs) such as H571Y and N546G can lead to the loss of intermolecular hydrogen bonds and the addition of new bonds with this compound, or even unfavorable interactions frontiersin.org. The T550A point mutation in S. pneumoniae PBP2x decreases acylation efficiency for this compound, possibly due to the abolition of a hydrogen bond between T550 and the carboxylate moiety of the cephalosporin's six-membered ring etflin.comoup.com. Similarly, a Threonine to Alanine mutation at the STMK motif in PBP1a of Streptococcus pneumoniae has been shown to attenuate the bonds between this compound and the receptor researchgate.net. Hydrophobic interactions, particularly involving C-2 side chains of carbapenems (which share structural similarities with cephalosporins), and Trp and Thr residues in the active sites of PBPs, are also important for drug binding upon acylation asm.org.

The binding of β-lactam antibiotics, including this compound, to PBPs can induce conformational changes within the enzyme, particularly localized to the catalytic site osti.gov. While some studies suggest that this compound binding might not induce significant conformational changes in certain PBPs, such as Staphylococcus epidermidis PBP3 fortunejournals.com, other research indicates that such changes are often expected and supported by the flexibility of distinct loops and sheets within the active site regions fortunejournals.com.

For instance, mutations in PBPs can lead to conformational changes that hamper antibiotic binding. In Streptococcus pneumoniae PBP2x, mutations like I371T and R384G can cause a conformational change of a loop bordering the entrance of the active site cavity, thereby impeding antibiotic binding nih.gov. Molecular dynamics simulations have shown that a Threonine to Alanine mutation in PBP1a can increase the flexibility of the binding pocket and alter its conformation, contributing to resistance by affecting the binding of this compound researchgate.net. The widening of the catalytic cleft is a routinely observed conformational change in PBPs upon β-lactam acylation, allowing the enzyme to accommodate both β-lactams and their natural substrates osti.gov.

Inhibition of Peptidoglycan Transpeptidases

This compound's primary mechanism of action involves the inhibition of peptidoglycan transpeptidases, which are the catalytic activities of PBPs responsible for cross-linking peptidoglycan chains during bacterial cell wall synthesis drugbank.comnih.govpatsnap.comnih.gov. By forming a stable acyl-enzyme complex with the active site serine of PBPs, this compound prevents this crucial transpeptidation step, leading to a weakened and unstable cell wall patsnap.comwikipedia.orgnih.gov. The inability to form a proper bacterial cell wall ultimately triggers the autolysis of the bacteria nih.gov.

The inhibition of PBPs by this compound is a key aspect of its bactericidal activity. While specific detailed kinetic data (e.g., Ki, IC50 values directly attributed to this compound's inhibition of isolated PBP transpeptidase activity) are not extensively detailed in the provided search results, the concept of binding affinity is directly related to inhibition kinetics. High binding affinity generally correlates with potent inhibition.

For example, the approximate dissociation constant (KD) for this compound binding to Staphylococcus epidermidis PBP3 was measured at approximately 10 nM, emphasizing its strong inhibitory potential fortunejournals.com. In Streptococcus pneumoniae, mutations in PBP1A can lead to a decrease in binding affinity for this compound, with the minimum binding affinity observed for the H571Y mutant (–7.0 kcal/mol for this compound compared to –8.01 kcal/mol for the parent PBP1A) frontiersin.org. This decrease in binding energy correlates with an increase in inhibition constants and, consequently, higher MIC values, indicating reduced inhibitory efficacy frontiersin.org.

The acylation efficiency of PBPs by β-lactam antibiotics is a critical kinetic parameter. A T550A point mutant of S. pneumoniae PBP2x showed a 20-fold decrease in acylation efficiency towards this compound etflin.comoup.com. This reduction in acylation efficiency directly impacts the rate and extent of PBP inhibition.

This compound primarily inactivates PBPs through an orthosteric mechanism. This involves the antibiotic binding directly to the active site of the PBP, specifically to the catalytic serine residue within conserved motifs like SXXK, (S/Y)XN, and (K/H)(S/T)G frontiersin.orgnih.govoup.comosti.gov. This direct binding mimics the D-Ala-D-Ala dipeptide substrate of the transpeptidase, leading to the formation of a stable, covalent acyl-enzyme complex that prevents the enzyme from performing its essential cross-linking function nih.govimist.ma. This is a classic example of competitive and irreversible inhibition at the enzyme's active site.

While the primary mechanism is orthosteric, some β-lactams have been noted to exhibit allosteric effects on PBPs. For instance, ceftaroline inhibits PBP2a allosterically by binding to the protein and inducing a conformational change that makes PBP2a more susceptible to a second molecule of ceftaroline or another β-lactam asm.org. However, for this compound, the available information predominantly points to a direct, orthosteric binding and inactivation at the active site, leading to the inhibition of peptidoglycan transpeptidases drugbank.comnih.govpatsnap.comnih.gov. The conformational changes observed upon this compound binding, as discussed in section 3.1.3, are a consequence of this orthosteric interaction, facilitating the stable acyl-enzyme complex formation and subsequent enzyme inactivation.

Cellular Lysis and Bacterial Cell Wall Integrity Disruption Mechanisms

This compound exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall, a rigid structure composed primarily of peptidoglycan that provides structural integrity and protection against environmental stress patsnap.comontosight.aiyeasenbio.comrpicorp.combasicmedicalkey.com. The synthesis of this peptidoglycan layer involves a series of enzymes, among which penicillin-binding proteins (PBPs) play a pivotal role patsnap.comyeasenbio.comwikipedia.orgrcsb.orgontosight.ai.

As a beta-lactam antibiotic, this compound's mechanism involves binding to one or more of these PBPs, which are located inside the bacterial cell wall patsnap.comontosight.aiyeasenbio.comrpicorp.comwikipedia.orgontosight.ainih.govontosight.aihpra.ienih.gov. This binding specifically inhibits the final transpeptidation step of peptidoglycan synthesis rpicorp.comwikipedia.orgrcsb.orgontosight.ainih.govnih.govduchefa-biochemie.comthieme-connect.comefda.gov.etfortunejournals.com. Transpeptidases, a type of PBP, are responsible for the cross-linking of peptidoglycan chains, a process essential for the strength and rigidity of the bacterial cell wall patsnap.comrpicorp.comduchefa-biochemie.comefda.gov.etfortunejournals.comnih.gov. By preventing this crucial cross-linking, this compound weakens the cell wall, rendering it unable to maintain its structural integrity patsnap.comontosight.airpicorp.comontosight.ai.

The compromised cell wall makes the bacterial cell susceptible to osmotic pressure, ultimately leading to cellular lysis and subsequent cell death patsnap.comontosight.aiyeasenbio.comrpicorp.comwikipedia.orgontosight.aiontosight.aiefda.gov.et. This bactericidal action is further mediated by the ongoing activity of bacterial cell wall autolytic enzymes, such as autolysins and murein hydrolases, which continue to degrade the cell wall in the absence of proper assembly wikipedia.orgefda.gov.et.

This compound demonstrates a notable affinity for specific PBPs. It targets PBP-3, which is crucial for the final stages of peptidoglycan synthesis, and also shows high affinity for PBP-1b (or PBP1) patsnap.comontosight.ainih.govnih.govscirp.org. Research indicates that the effects of this compound can be concentration-dependent. At lower concentrations, inhibition of PBP-3 can lead to the formation of bacterial filaments—long, non-dividing bacterial strands nih.govplos.org. However, at higher concentrations, this compound's inhibition of PBP-1 results in rapid bacterial lysis nih.gov.

The table below summarizes the key penicillin-binding proteins targeted by this compound and their roles in bacterial cell wall synthesis.

PBP TargetPrimary Role in Peptidoglycan SynthesisEffect of this compound BindingConcentration-Dependent Outcome
PBP-3Crucial for final stages of peptidoglycan synthesis, involved in cell division. patsnap.comnih.govmdpi.comInhibits transpeptidation (cross-linking). patsnap.comnih.govLow concentrations: Filamentation. nih.govplos.org
PBP-1b/1Involved in peptidoglycan polymerization and cross-linking. nih.govnih.govInhibits transpeptidation (cross-linking). nih.govnih.govHigher concentrations: Rapid bacterial lysis. nih.gov

This compound Interactions with Other Bacterial Targets Beyond Canonical PBPs

While the primary and well-understood molecular mechanism of action for this compound involves its interaction with canonical penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis, direct evidence of this compound interacting with other distinct bacterial targets beyond PBPs is not extensively detailed in current research. The bactericidal activity of this compound is predominantly attributed to its PBP inhibition, leading to cell wall disruption and lysis patsnap.comontosight.aiyeasenbio.comrpicorp.comwikipedia.orgontosight.aiontosight.aiefda.gov.et.

Some studies allude to "other unknown mechanisms which may be leading to activation of bacterial cell wall autolytic enzymes" in the context of this compound causing bacterial lysis efda.gov.et. However, these are generally considered consequences of the primary PBP inhibition and the resulting compromised cell wall, rather than independent, non-PBP targets of the antibiotic itself.

Furthermore, while combination therapies involving this compound and other antibiotics or compounds have demonstrated synergistic effects, these synergies typically arise from the co-administered agent acting on a different bacterial target or mechanism, or by modulating bacterial resistance mechanisms against this compound. For instance, streptomycin (B1217042) has been shown to induce conformational changes in CTX-M-15 beta-lactamase, an enzyme that hydrolyzes this compound, thereby reducing its hydrolysis and making more this compound available to act on its PBP targets frontiersin.org. Similarly, the green tea polyphenol (−)-Epigallocatechin-3-Gallate (EGCG) can synergize with this compound by generating oxidative stress, which initiates membrane degradation and cell wall collapse, while this compound induces filamentation. This represents a converging attack of different mechanisms rather than this compound directly targeting non-PBP structures plos.org.

Therefore, while the broader context of bacterial response to this compound may involve complex cellular pathways and potential synergistic interactions with other agents, the direct, non-canonical bacterial targets of this compound itself, beyond its well-established PBP interactions, are not clearly defined as primary mechanisms of action in the available scientific literature.

Molecular Mechanisms of Bacterial Resistance to Cefotaxime

Beta-Lactamase-Mediated Resistance Mechanisms

β-Lactamase enzymes are the principal mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria researchgate.netinfectiologyjournal.comnih.gov. These enzymes are classified into various groups based on their molecular structure and substrate specificity.

Extended-spectrum β-lactamases (ESBLs) are a significant class of β-lactamases that hydrolyze broad-spectrum oxyimino-cephalosporins, including cefotaxime (B1668864), as well as penicillins and monobactams like aztreonam (B1666516) nih.govinfectiologyjournal.commicrobiologyclass.net. ESBLs are generally inhibited by β-lactamase inhibitors such as clavulanic acid, sulbactam (B1307), and tazobactam (B1681243) nih.govencyclopedia.pub.

The molecular epidemiology of ESBLs has shifted over time, with CTX-M types becoming the most prevalent worldwide, surpassing TEM and SHV variants in many regions nih.govnih.govasm.org.

CTX-M variants: First reported in 1989, CTX-M-type ESBLs preferentially hydrolyze this compound over ceftazidime (B193861) nih.govnih.govnih.gov. Over 50 CTX-M enzymes have been identified, grouped into five main subgroups (CTX-M-1, CTX-M-2, CTX-M-8, CTX-M-9, and CTX-M-25) based on amino acid sequence similarity nih.gov. CTX-M-15, a variant within the CTX-M-1 group, is currently the most widespread CTX-M enzyme globally and can efficiently hydrolyze both this compound and ceftazidime nih.govoup.com.

TEM variants: TEM-type β-lactamases are a highly abundant class of ESBLs, with over 100 genetic variants reported oup.com. Mutations in parent TEM enzymes, such as TEM-1 and TEM-2, give rise to ESBLs that broaden their resistance spectrum to include broad-spectrum cephalosporins like this compound nih.govoup.com.

SHV variants: Similar to TEM, SHV-type β-lactamases, such as SHV-1, can evolve through amino acid substitutions to hydrolyze oxyimino-cephalosporins nih.govscispace.com. For instance, a single amino acid substitution of Glycine to Serine at position 238 in SHV-1 leads to SHV-2, which hydrolyzes this compound scispace.comnih.gov.

The prevalence of these ESBL types varies geographically and over time. For example, a study in Russian hospitals found CTX-M-type β-lactamases in 93% of ESBL-producing E. coli and K. pneumoniae isolates, with CTX-M-3 and CTX-M-15 being identified within the CTX-M-1 group nih.gov.

ESBL TypeKey CharacteristicsThis compound HydrolysisCommon VariantsGeographic Prevalence
CTX-MPreferential hydrolysis of this compound; genetically diverse nih.govnih.govnih.govHigh nih.govnih.govnih.govCTX-M-1, CTX-M-2, CTX-M-8, CTX-M-9, CTX-M-15, CTX-M-25 nih.govWidespread globally, replacing TEM/SHV in many regions nih.govasm.org
TEMEvolved from narrow-spectrum TEM-1/TEM-2; numerous variants nih.govoup.comnih.govYes, due to mutations nih.govoup.comTEM-3, TEM-10, TEM-26 oup.comnih.govHistorically prevalent, now less common than CTX-M in many areas asm.orgnih.gov
SHVEvolved from SHV-1; some variants hydrolyze oxyimino-cephalosporins nih.govscispace.comnih.govYes, due to mutations (e.g., G238S) scispace.comnih.govSHV-2, SHV-5, SHV-7 asm.orgoup.comscispace.comCommon in Klebsiella pneumoniae, prevalence varies infectiologyjournal.comoup.com

ESBLs, particularly CTX-M enzymes, hydrolyze this compound by cleaving its β-lactam ring. This process involves the enzyme's active site, where specific amino acid residues play a crucial role in substrate binding and catalysis scispace.comacs.org. For instance, in CTX-M-14 β-lactamase, residues Ser237 and Arg276 are critical for enhancing this compound hydrolysis by promoting active site expansion and optimizing substrate-enzyme contacts acs.org. Mutations, such as Gly238Ser in TEM and SHV enzymes, lead to an expansion of the binding pocket, allowing the accommodation of bulkier oxyimino-cephalosporins like this compound oup.comscispace.com.

The kinetic parameters of ESBLs demonstrate their efficiency in hydrolyzing this compound. For example, OXA-405, an OXA-48 variant with ESBL activity, shows high catalytic efficiency (kcat/Km) for this compound hydrolysis (26 mM-1 s-1) mdpi.com.

The dissemination of ESBL genes, including those conferring this compound resistance, is largely facilitated by mobile genetic elements (MGEs) such as plasmids, transposons, and integrons nih.govencyclopedia.pubfrontiersin.org.

Plasmid-mediated transfer: ESBL genes are frequently located on plasmids, which are extrachromosomal DNA molecules that can be readily transferred between bacteria through conjugation nih.govnih.govmicrobiologyclass.netencyclopedia.pub. This horizontal gene transfer mechanism allows for the rapid spread of resistance genes across different bacterial species, including within the Enterobacteriaceae family nih.govencyclopedia.pubfrontiersin.org.

Transposons: Transposons are DNA sequences that can move to different locations within a genome or between genomes. Genes encoding TEM-type β-lactamases, for example, are often carried and disseminated by Tn1, Tn2, or Tn3-like transposons nih.govencyclopedia.pub.

Integrons: Integrons are genetic elements that can capture and express gene cassettes, including those encoding antibiotic resistance nih.govmdpi.com. They act as vehicles for the transmission of resistance genes by acquiring sequences present in transposons and/or conjugative plasmids nih.govencyclopedia.pub. Classes 1, 2, and 3 integrons are commonly found in clinical settings, with class 1 being the most ubiquitous in Gram-negative bacteria encyclopedia.pubmdpi.com. The co-presence of ESBL genes on the same plasmid with other resistance genes further contributes to multidrug resistance nih.gov.

AmpC Beta-Lactamases and this compound Resistance

AmpC β-lactamases are cephalosporinases that can hydrolyze a broad range of β-lactam antibiotics, including penicillins, most cephalosporins (including this compound), and cephamycins (e.g., cefoxitin) nih.govasm.orgjscimedcentral.com. Unlike most ESBLs, AmpC enzymes are generally not inhibited by clavulanic acid nih.govjscimedcentral.commdpi.com.

AmpC β-lactamases are typically encoded on the chromosome of many Gram-negative bacteria, such as Enterobacter aerogenes, Enterobacter cloacae, and Citrobacter freundii, where their expression can be inducible nih.govasm.orgmdpi.com. Overexpression of chromosomal AmpC, often triggered by exposure to β-lactam antibiotics, can lead to high-level resistance to broad-spectrum cephalosporins like this compound nih.govasm.orgmdpi.com. Furthermore, transmissible plasmids have acquired genes for AmpC enzymes, allowing their presence in bacteria that normally lack or poorly express a chromosomal blaAmpC gene, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis nih.govasm.org.

Carbapenemases with this compound Hydrolytic Activity

Carbapenemases are β-lactamases with a broad spectrum of activity, capable of hydrolyzing penicillins, cephalosporins, monobactams, and carbapenems nih.govmdpi.com. While their primary clinical concern is carbapenem (B1253116) resistance, some carbapenemases also exhibit significant hydrolytic activity against this compound.

Klebsiella pneumoniae Carbapenemase (KPC): KPC enzymes, particularly KPC-2, can efficiently hydrolyze penicillins, cephalosporins (including this compound), and carbapenems nih.govnih.gov. Kinetic analyses show that KPC-2 hydrolyzes this compound more efficiently than ceftazidime nih.gov. Variants like KPC-4, a double variant of KPC-2, show improved turnover of expanded-spectrum oxyimino-cephalosporins like this compound nih.gov.

OXA-type Carbapenemases: While many OXA-type carbapenemases have low-level hydrolytic activity against carbapenems, some, like OXA-48, can also hydrolyze penicillins and narrow-spectrum cephalosporins mdpi.com. Importantly, Enterobacteriaceae with blaOXA-48-like genes can co-harbor genes encoding ESBLs (e.g., blaCTX-M, blaSHV, blaTEM) or AmpC enzymes, or both, leading to non-susceptibility to extended-spectrum cephalosporins, including this compound mdpi.com. Certain OXA-48 variants, such as OXA-405, have an ESBL-type profile, efficiently hydrolyzing this compound mdpi.com.

Alterations in Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are crucial enzymes involved in the final stages of bacterial cell wall biosynthesis, acting as transpeptidases and transglycosylases. This compound, like other β-lactam antibiotics, targets these proteins by forming a covalent complex with their active-site serine, thereby inhibiting their function. Bacterial resistance to this compound often arises from modifications to these PBPs, which reduce their affinity for the antibiotic guidetopharmacology.orgfishersci.cawikipedia.org.

Mutational Analysis of PBP Genes Conferring Reduced this compound Affinity

Mutations within the genes encoding PBPs are a primary mechanism by which bacteria, particularly Streptococcus pneumoniae, develop reduced susceptibility and resistance to this compound. These mutations lead to amino acid substitutions in the PBPs, decreasing their binding affinity for the antibiotic.

Specific PBP mutations observed in S. pneumoniae that confer reduced this compound affinity include:

PBP2x: This PBP is a primary target for this compound in S. pneumoniae guidetopharmacology.orgnih.gov. Mutations in pbp2x can significantly increase the minimum inhibitory concentration (MIC) of this compound. For instance, the Thr550Ala mutation in PBP2x can lead to a 20-fold decrease in acylation efficiency for this compound, potentially due to the loss of hydrogen bonds with the antibiotic's carboxylate moiety mims.com. Further substitution to Gly550 can increase this compound MICs from 0.02 µg/ml to 0.3 µg/ml guidetopharmacology.org. Other notable mutations in PBP2x include T338A, Q552E, and S571P, which can lead to a more than 90% decrease in acylation efficiency for this compound mims.com. The Met339Phe substitution in PBP2x has been found in strains with this compound MICs ≥2 mg/L. The Leu546Val substitution, preceding the KSG motif, is also associated with high-level β-lactam resistance, including this compound.

PBP1a: Mutations in pbp1a are often required for higher levels of resistance to this compound fishersci.ca. Substitutions at residues T371A and TSQF (574-577) NTGY in the PBP1a region have been identified as important for increasing this compound resistance, raising MICs to >0.5 mg/mL mims.com. Mutations at amino acid positions 574 to 577 and position 539 in PBP1a have been shown to cause this compound resistance.

PBP2b: While often associated with penicillin resistance, specific mutations in PBP2b can also contribute to this compound resistance, particularly in combination with other PBP alterations mims.com.

PBP3: A point mutation in PBP3, specifically Thr242 to Ile, has been shown to contribute to decreased this compound susceptibility in laboratory mutants of S. pneumoniae guidetopharmacology.org. This mutation is located adjacent to the Lys-Thr-Gly triad, a region critical for β-lactam interaction.

The following table summarizes some key PBP mutations and their observed effects on this compound resistance in Streptococcus pneumoniae:

PBPAmino Acid Mutation(s)Effect on this compound Resistance (MIC/Acylation Efficiency)Reference
PBP1aT371AIncreases MIC to >0.5 mg/mL mims.com
PBP1aTSQF (574-577) NTGYIncreases MIC to >0.5 mg/mL mims.com
PBP1aL539WCauses this compound resistance
PBP2xT338A, Q552E>90% decrease in acylation efficiency mims.com
PBP2xT550A20-fold decrease in acylation efficiency; MIC increase to 0.16 µg/ml mims.com
PBP2xG550MIC increase to 0.3 µg/ml guidetopharmacology.org
PBP2xM339FFound in strains with MICs ≥2 mg/L
PBP2xL546VAssociated with high-level β-lactam resistance
PBP3T242IContributes to decreased susceptibility (MIC 1.5 µg/ml) guidetopharmacology.org

Acquisition of Novel PBPs with Decreased this compound Susceptibility

Beyond point mutations, bacteria can acquire novel PBP genes or mosaic PBP genes through horizontal gene transfer from closely related species. This acquisition results in the expression of PBPs with inherently reduced affinity for β-lactam antibiotics, including this compound. In Streptococcus pneumoniae, for instance, high-level β-lactam resistance is often mediated by the acquisition of mosaic PBP genes (PBP1a, PBP2b, and PBP2x) from other streptococcal species like Streptococcus mitis and Streptococcus oralis fishersci.camims.com. These mosaic genes contain multiple alterations compared to susceptible strains, contributing to decreased antibiotic binding guidetopharmacology.org.

While primarily known for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA), the acquired PBP2a protein also exhibits a reduced affinity for various β-lactams, including this compound, contributing to the broad resistance observed in these strains. In S. pneumoniae, altered PBP2a has also been reported to contribute to this compound resistance fishersci.ca.

Efflux Pump Systems

Efflux pump systems are active transporters located in the bacterial cell membrane that can pump out a wide range of substrates, including antibiotics, from the intracellular space to the external environment, thereby reducing the effective intracellular concentration of the drug and contributing to resistance.

Molecular Characterization of Efflux Pumps Contributing to this compound Resistance

Multidrug efflux pumps, particularly those belonging to the Resistance-Nodulation-Division (RND) superfamily, are significant contributors to this compound resistance in Gram-negative bacteria. These pumps are tripartite systems comprising an inner membrane transporter, a periplasmic adapter protein, and an outer membrane factor, forming a continuous conduit across the bacterial envelope.

The AcrAB-TolC efflux system in Escherichia coli and Salmonella is a well-characterized example that actively extrudes various antibiotics, including this compound. In uropathogenic E. coli, efflux pump genes are highly associated with resistance to this compound. The CmeABC efflux pump in Campylobacter jejuni has also been shown to confer resistance to this compound.

Regulation and Expression of Efflux Pump Genes in Response to this compound Pressure

Exposure to subinhibitory concentrations of this compound can induce the expression and regulation of efflux pump genes, leading to increased resistance. In Salmonella, for example, this compound exposure selects for mutations within the CA-domain of the envZ gene, which encodes a sensor histidine kinase. These mutations affect the ATPase activity of EnvZ, subsequently impacting the expression of outer membrane porins (OmpC and OmpF) and membrane permeability, which can act in concert with efflux pump activity to increase this compound tolerance and resistance. The presence of bile salts in the gut can also induce efflux pump expression (e.g., CmeABC) in C. jejuni, decreasing susceptibility to antibiotics like this compound in vivo.

Outer Membrane Permeability Changes in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria acts as a selective barrier, regulating the entry of molecules, including antibiotics. Porins, transmembrane proteins embedded in the outer membrane, facilitate the diffusion of hydrophilic molecules into the periplasmic space. Alterations in the number, type, or function of these porins can significantly impact antibiotic uptake and contribute to resistance.

Reduced outer membrane permeability, often due to the loss or modification of porins, is a crucial mechanism of this compound resistance in Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Salmonella.

Loss or Downregulation of Porins: The decrease or complete loss of major porins like OmpC and OmpF in E. coli can reduce the entry of this compound into the cell, thereby increasing resistance. Similarly, in Klebsiella pneumoniae, the loss of OmpK35 and OmpK36 porins is associated with increased resistance to expanded-spectrum cephalosporins, including this compound.

Mutations in Porins: Specific mutations within porin genes can alter the pore structure or the electrostatic environment within the channel, impeding antibiotic passage even without a complete loss of the porin. For instance, mutations in OmpC in clinical isolates of multidrug-resistant E. coli have been shown to enhance this compound resistance. These mutations can modify the transport of antibiotics across the outer membrane by perturbing the transverse electrostatic field at the constriction zone of the pore, rather than significantly changing the pore size. In Salmonella, mutations in envZ can lead to altered OmpC and OmpF porin expression, resulting in decreased membrane permeability and increased this compound tolerance.

Biofilm Formation and this compound Penetration Research in Bacterial Systems

Biofilms are structured communities of bacterial cells encased in an extracellular polymeric substance (EPS) matrix, which provides a significant protective barrier against antibiotics sciencescholar.usoup.com. Bacteria within biofilms exhibit considerably higher tolerance to antimicrobial agents compared to their planktonic (free-floating) counterparts, sometimes requiring antibiotic concentrations 100 to 1000 times higher for eradication sciencescholar.us.

Research has consistently shown that biofilm formation contributes significantly to this compound resistance. The penetration of this compound through Staphylococcus aureus and Staphylococcus epidermidis biofilms has been found to be significantly reduced researchgate.netnih.govoup.com. This reduced penetration is a key factor in the decreased antibiotic susceptibility of biofilm-associated bacteria researchgate.netnih.govoup.com. The biofilm matrix itself can retard antibiotic penetration through diffusion limitations or ionic interactions, leading to reduced drug exposure of the bacterial cells within the biofilm oup.com.

Studies on E. coli biofilms have demonstrated that inhibiting their growth requires this compound concentrations 7-8 times the Minimum Inhibitory Concentration (MIC) value, while eradication necessitates 10-11 times the Minimum Bactericidal Concentration (MBC) sciencescholar.us. This highlights the substantial increase in antibiotic concentration needed to combat biofilm-embedded bacteria.

Table 2: this compound Efficacy Against E. coli in Planktonic vs. Biofilm States

MetricPlanktonic Bacteria (Average)Biofilm Bacteria (Average Fold Increase from Planktonic)Reference
MIC(Baseline)7-8 times the MIC value for inhibition sciencescholar.us sciencescholar.us
MBC(Baseline)8-9 times the MBC value for eradication sciencescholar.us sciencescholar.us

Note: MBIC (Minimum Biofilm Inhibitory Concentration) and MBEC (Minimum Biofilm Eradication Concentration) values for E. coli can be significantly higher than 128 µg/ml, with many isolates requiring concentrations exceeding this for eradication. sciencescholar.us

Furthermore, exposure to sub-inhibitory concentrations of this compound can paradoxically enhance biofilm formation in some multidrug-resistant strains, such as Staphylococcus haemolyticus mdpi.com. This induction of biofilm production, coupled with increased extracellular DNA (eDNA) release, further complicates treatment strategies mdpi.com. While this compound exposure can select for mutations that promote antibiotic resistance, it may also repress biofilm formation in some bacteria, such as Salmonella, indicating a potential fitness cost associated with certain resistance mechanisms asm.orgnih.govbiorxiv.org. However, distinct resistance phenotypes have been observed in biofilms compared to planktonic cultures, suggesting that the mechanisms of resistance can differ based on the bacterial growth mode biorxiv.org.

Global Regulatory Networks and Stress Responses Modulating this compound Resistance

Bacteria possess intricate global regulatory networks and stress response systems that enable them to adapt to adverse environmental conditions, including the presence of antibiotics nih.govresearchgate.netoup.com. These responses can significantly modulate this compound resistance.

Antibiotic exposure can induce various stress responses in Gram-negative bacteria, such as envelope stress responses, heat shock responses, oxidative stress responses, and the SOS response nih.gov. These responses regulate the expression of proteins that repair damage, remove toxic by-products, or even remove antibiotics themselves, thereby contributing to antibiotic resistance nih.gov. For example, the Cpx response, an envelope stress response, has been linked to β-lactam resistance through the upregulation of efflux pumps (e.g., MdtABC, AcrD, TolC) and the downregulation of porins (OmpC and OmpF) nih.gov.

The SOS response, typically induced by DNA damage, can also contribute to antibiotic resistance by promoting mutagenic DNA repair and stimulating integron-encoded integrase activity, which facilitates the acquisition and expression of new antibiotic resistance genes nih.govoup.com. Studies have shown that bacterial stress responses can lead to improved antibiotic tolerance and faster evolution to antibiotic resistance gdut.edu.cn. For instance, E. coli resistant to this compound, which targets the cell wall, can initiate a protective response that accelerates cell repair and maintains membrane fitness when faced with stress gdut.edu.cn.

The activation of these stress-triggered regulatory systems can reduce antibiotic susceptibility by stimulating resistance mechanisms, promoting a resistant lifestyle (like biofilm formation or persistence), or inducing resistance mutations researchgate.net. This highlights the interconnected nature of bacterial stress responses and their profound impact on antibiotic resistance nih.gov.

Horizontal Gene Transfer and Dissemination of this compound Resistance Determinants in Microbial Ecosystems

Horizontal gene transfer (HGT) is a primary driver of the rapid and widespread dissemination of antibiotic resistance genes (ARGs) among diverse bacterial populations in microbial ecosystems nih.govnih.govmdpi.comresearchgate.netasm.orguconn.edu. This process allows bacteria to acquire new genetic material from other bacteria, including genes conferring resistance to this compound.

The main mechanisms of HGT include:

Conjugation: Direct transfer of genetic material, often plasmids, between bacterial cells nih.govnih.govasm.orguconn.eduresearchgate.net. Conjugation is considered the most significant mechanism for HGT events asm.org. Studies have demonstrated the transfer of this compound resistance determinants, often carried on plasmids, between bacterial strains, including between different genera like Klebsiella pneumoniae and E. coli researchgate.netnih.govfrontiersin.org. The transfer frequencies can vary but are significant enough to facilitate widespread dissemination nih.govfrontiersin.org.

Transformation: Uptake of free DNA from the environment by competent bacterial cells researchgate.net.

Transduction: Bacteriophage-mediated transfer of ARGs between bacterial species nih.govresearchgate.net. Phage-plasmids, elements that exhibit characteristics of both phages and plasmids, have been found to carry a diversity of clinically relevant ARGs, including those conferring resistance to broad-spectrum cephalosporins like this compound, and can transfer these genes across bacteria nih.gov.

Mobile genetic elements (MGEs) play a crucial role in HGT and the dissemination of this compound resistance. These include:

Plasmids: Extrachromosomal DNA molecules that can replicate independently and often carry ARGs. Plasmids are key drivers of ARG transmission and can transfer resistance to new hosts via conjugation nih.govnih.govresearchgate.netuconn.edumdpi.comjmicrobiol.or.kr. Many this compound-resistant isolates, particularly Enterobacteriaceae, carry plasmids containing resistance genes such as blaCTX-M, blaTEM, and blaSHV researchgate.netjmicrobiol.or.krresearchgate.netnih.gov. The presence of multiple plasmids in resistant isolates indicates the complexity of resistance mechanisms and their potential for rapid spread jmicrobiol.or.kr.

Transposons: "Jumping genes" that can move from one DNA location to another, either within the same molecule or to a different one, often carrying ARGs nih.govnih.govresearchgate.netresearchgate.netmdpi.com. They can facilitate the translocation of ARGs between plasmids or between a plasmid and the chromosome nih.gov.

Integrons: Genetic elements that can capture and express gene cassettes, many of which contain ARGs nih.govnih.govresearchgate.netresearchgate.netmdpi.com. Class 1 integrons, often associated with plasmids and transposons, are particularly important in the spread of multidrug resistance, including resistance to this compound nih.govmdpi.comasm.org.

Microbial ecosystems, such as wastewater treatment plants, surface waters, and agricultural environments, serve as crucial reservoirs and "incubators" for the evolution and dissemination of new resistant strains through HGT mdpi.comasm.orgresearchgate.netfrontiersin.orgoup.com. For example, studies have identified a high prevalence of this compound-resistant Enterobacteriaceae, predominantly E. coli and Klebsiella pneumoniae, in pig farms, with dissemination pathways traced through effluent runoff, manure application, and airborne particulate matter researchgate.net. Metagenomic analyses of sewage-derived bacterial communities exposed to this compound have shown preferential enrichment for blaCTX-M genes nih.gov.

The continuous exchange of genetic material through HGT, facilitated by MGEs, contributes significantly to the global challenge of this compound resistance by enabling rapid adaptation and spread of resistance determinants across diverse bacterial populations and environments nih.govuconn.edujmicrobiol.or.krfrontiersin.org.

Table 3: Key Mobile Genetic Elements and Their Role in this compound Resistance Dissemination

Mobile Genetic ElementMechanism of DisseminationAssociated this compound Resistance Genes/PhenotypesReferences
PlasmidsConjugationblaCTX-M, blaTEM, blaSHV, ESBL phenotype researchgate.netnih.govfrontiersin.orgjmicrobiol.or.krresearchgate.netnih.gov
TransposonsTranspositionOften carry ARGs, facilitate movement between replicons nih.govnih.govresearchgate.netresearchgate.netmdpi.com
IntegronsGene cassette capture/expressionblaCTX-M, multidrug resistance nih.govnih.govresearchgate.netmdpi.comasm.org
Phage-PlasmidsInfection and Lysogenic ConversionBroad-spectrum cephalosporin (B10832234) resistance genes nih.gov

Cefotaxime Synthesis, Structure Activity Relationship Sar Studies, and Derivatives Research

Total Synthesis and Semisynthesis Methodologies for Cefotaxime (B1668864) in Research Settings

In research contexts, the synthesis of this compound primarily involves semisynthetic methodologies, building upon a core cephalosporin (B10832234) structure. This compound is derived from 7-aminocephalosporanic acid (7-ACA), which itself can be obtained from the hydrolysis of cephalosporin C rjpbcs.comdergipark.org.tr. A widely adopted method for this compound synthesis involves the direct coupling of 7-ACA with S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM), a commercially available reagent rjpbcs.comresearchgate.netrjpbcs.com.

One reported rapid procedure for this compound synthesis involves the acylation of 7-ACA with MAEM. This reaction can be efficiently carried out at room temperature for approximately one hour, achieving a high yield of 95% researchgate.net. Another modified approach utilizes 7-ACA and MAEM in a mixture of water and acetone, with triethylamine (B128534) (TEA) serving as a catalyst. This method has demonstrated yields up to 86% rjpbcs.com.

A significant challenge in the synthesis of this compound lies in preparing the pure syn side-chain precursor, specifically (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid. This challenge is addressed by constructing the aminothiazole ring on an existing syn-methoxyimino acetic acid derivative, followed by its condensation with 7-ACA oup.com.

The synthesis conditions and yields for selected this compound preparations are summarized in the table below:

Table 1: Selected this compound Semisynthesis Methodologies

Starting MaterialsReagent/CatalystSolvent/ConditionsReaction TimeYield (%)Reference
7-ACA, MAEM-Room temperature1 hour95 researchgate.net
7-ACA, MAEMTriethylamineWater/Acetone mixture, Room temperature20-40 minutes86 rjpbcs.com

Rational Design and Synthesis of this compound Analogues and Prodrugs for Research Purposes

Rational design principles are extensively applied in research to synthesize this compound analogues and prodrugs aimed at improving antimicrobial activity or pharmacokinetic properties. The intricate structure of this compound, characterized by numerous functional groups, provides a rich template for chemical modifications solubilityofthings.com.

Research has explored the synthesis of various this compound derivatives through different chemical reactions:

Schiff Bases: Condensation reactions of this compound with aromatic aldehydes, such as piperonal, 2-hydroxy-1-naphthaldehyde, 4-hydroxy-3-methoxy benzaldehyde, 3,4-dihydroxy benzaldehyde, and p-phthaldehyde, have successfully yielded Schiff bases researchgate.netuobasrah.edu.iq. These derivatives are synthesized in good yields and are subsequently characterized for their antibacterial and antifungal activities researchgate.netuobasrah.edu.iq.

Aminomethylation Products: New this compound sodium derivatives have been synthesized via aminomethylation reactions with various sulfonamides and secondary amines researchgate.net.

Metal Complexes: this compound's ability to act as a chelating agent has led to the rational design and synthesis of its metal complexes. Researchers have prepared complexes with various transition metal ions, including Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Cd(II), Ca(II), Cr(III), Zn(II), and Se(VI) uobasrah.edu.iqscirp.orgnih.govnih.govresearchgate.netekb.eg. In these complexes, this compound typically acts as a monoanionic tridentate ligand, coordinating through the oxygen atoms of the lactam carbonyl and carboxylate groups, and the nitrogen atom of the amino group nih.govresearchgate.net. These complexes are often designed to investigate potential enhancements in antibacterial activity uobasrah.edu.iqnih.govresearchgate.net.

Prodrugs: The concept of prodrugs is employed to enhance oral absorption or achieve a dual mode of action. For instance, modifications to the cephalosporin structure, such as the addition of an alpha-amino group at position 7 or a vinyl group at position 3, can facilitate oral absorption nih.gov. A notable example of rational prodrug design is a hybrid prodrug containing desacetylthis compound (B1670277) covalently linked to a fluoroquinolone (fleroxacin) via a cleavable ester bond at carbon 3. This design aims for the prodrug to exert both β-lactam activity and act as a precursor for the second antibacterial agent upon enzymatic cleavage nih.govresearchgate.net.

The synthesis of such multi-component compounds provides opportunities to explore advanced organic chemistry techniques, including combinatorial chemistry and parallel synthesis, in the pursuit of novel antimicrobial agents solubilityofthings.com.

Structure-Activity Relationship (SAR) Studies for Enhanced Antimicrobial Activity in In Vitro Research Models

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to the this compound structure influence its antimicrobial efficacy in in vitro research models. These analyses are crucial for the rational design of compounds with enhanced potency solubilityofthings.com.

Key structural features contributing to this compound's activity include:

The presence of an amino-2-thiazole heterocycle at position 7.

The syn-methoxyimino group in the acetyl side-chain oup.comnih.gov. This syn configuration is particularly important for potent antibacterial activity and stability against β-lactamases rjpbcs.comoup.com.

The bicyclic structure, along with thiazole (B1198619) and thienyl groups, plays a significant role in its biological interactions solubilityofthings.com.

Research findings from in vitro SAR studies highlight the impact of various modifications:

Schiff Bases: While some Schiff base derivatives of this compound exhibited antibacterial activity, their efficacy varied. Some derivatives showed lower activity than the parent this compound, while others demonstrated higher efficacy against certain bacteria compared to known antibiotics researchgate.netuobasrah.edu.iq.

Metal Complexes: The formation of metal complexes with this compound has been shown to influence antimicrobial activity. For example, copper(II) complexes of this compound have demonstrated higher antibacterial activity compared to the free this compound ligand against various bacteria uobasrah.edu.iqresearchgate.net. Metal complexes involving Zn(II) and Se(VI) also exhibited potent antibacterial activities against Bacillus subtilis and Escherichia coli in in vitro studies nih.govekb.eg. This suggests that metal coordination can alter the compound's interaction with microbial targets.

Nanoconjugates: this compound-conjugated-silver nanoparticles (C-AgNPs) have shown enhanced antimicrobial properties against multidrug-resistant Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) in in vitro studies. A significant reduction in Minimum Inhibitory Concentration (MIC) values (ranging from 22% to 96%) was observed for C-AgNPs compared to pure this compound dovepress.com. Similarly, this compound-loaded gold nanoparticles (C-AuNPs) also exhibited in vitro antibacterial activity mdpi.com.

Combinations with β-Lactamase Inhibitors: In vitro studies have demonstrated that combining this compound with β-lactamase inhibitors like sulbactam (B1307) significantly augments its antimicrobial activity against β-lactamase-producing bacteria, including Acinetobacter baumannii, Citrobacter freundii, Enterobacter cloacae, Escherichia coli, and Klebsiella semanticscholar.org. Another study showed that a combination of mecillinam (B1665348) and this compound could overcome resistance in E. coli strains expressing the CTX-M-15 extended-spectrum β-lactamase in vitro contagionlive.com.

This compound's bactericidal action stems from its inhibition of bacterial cell wall synthesis through high affinity for penicillin-binding proteins (PBPs), particularly PBP Ib and PBP III nih.govdrugbank.com. The observed synergistic effects of this compound with β-lactamase inhibitors highlight the importance of overcoming enzymatic degradation, a key resistance mechanism, to enhance its activity.

Stereochemical Investigations and Their Impact on Biological Activity

Stereochemical investigations are critical in the study of this compound and its derivatives, as the three-dimensional arrangement of atoms significantly impacts their biological activity. The synthesis of this compound itself involves careful control of stereochemistry solubilityofthings.com.

A particularly important stereochemical feature of this compound is the syn configuration of the methoxyimino group at the alpha-position of its side chain rjpbcs.comoup.com. This specific stereoisomer is crucial for the compound's potent antibacterial activity and its stability against enzymatic degradation by β-lactamases oup.com. The emphasis in synthetic research on obtaining the "pure syn side-chain precursor" underscores the importance of this particular stereoisomeric form for optimal pharmacological properties oup.com.

Research into this compound derivatives, such as its metal complexes, has also touched upon stereochemical considerations. It has been suggested that changes in the stereochemistry of β-lactam antibiotic metal complexes might influence their antibacterial activity, possibly by affecting the solvolytic reactions at the enzyme surface researchgate.net. Furthermore, the stereoscopic configuration of impurities, such as the this compound trimer, has been validated using advanced spectroscopic techniques, indicating the importance of stereochemical control even in the context of impurities frontiersin.org. The precise stereochemical arrangement dictates the interaction with bacterial targets, such as penicillin-binding proteins (PBPs), and enzymes, thereby directly influencing the compound's efficacy and resistance profile.

Spectroscopic (e.g., IR, NMR) and Chromatographic Characterization of this compound and its Research Derivatives

The characterization of this compound and its research derivatives relies heavily on various spectroscopic and chromatographic techniques to confirm their identity, purity, and structural integrity.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is routinely employed to identify characteristic functional groups. For this compound and its derivatives, IR spectra show distinctive absorption bands. For instance, the lactam carbonyl (C=O) typically appears around 1775 cm⁻¹, while amide and ester carbonyl bands may overlap around 1642 cm⁻¹ nih.govscitechnol.com. Changes in these bands are indicative of successful derivatization or complex formation nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are indispensable for elucidating the detailed molecular structure.

¹H NMR: Spectra of this compound derivatives reveal specific signals for protons, such as azomethine protons (CH=N) in the range of 9.87-8.87 ppm, NH amide groups (9.97-9.23 ppm), aromatic protons as multiplets (7.07-8.09 ppm), and carboxyl groups (COOH) as singlets (9.81-10.23 ppm) uobasrah.edu.iq. Protons on the β-lactam ring (N-CH and CO-CH) are typically observed around 4.833, 4.66, and 9.06 ppm for the amide NH proton researchgate.net.

¹³C NMR: Chemical shifts in ¹³C NMR spectra provide insights into the carbon skeleton. Signals for CH=N groups are found in the range of 162.8-159.9 ppm, while the carbonyl in the lactam group appears at 167.5-164.6 ppm. Phenolic C-OH groups are observed around 171.6-170.0 ppm, and aromatic carbons typically resonate between 150.5-105.4 ppm uobasrah.edu.iq.

NMR, including one-dimensional and two-dimensional techniques, is also used to characterize impurities like this compound dimer and trimer, allowing for the assignment of ¹H and ¹³C NMR signals and validation of polymerization sites frontiersin.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to confirm the presence of chromophores and for quantitative analysis nih.govnih.govmdpi.comfrontiersin.org.

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine the molecular weight and confirm the identity of synthesized compounds and their derivatives rjpbcs.comrjpbcs.com.

Other Techniques: Elemental analysis, conductance measurements, and magnetic measurements are utilized, particularly for characterizing metal complexes of this compound, providing information on their composition, charge, and geometry nih.govnih.govresearchgate.net. X-ray diffraction (XRD) and Scanning Electron Microscopy (SEM) are used for solid-state characterization, including crystallinity and morphology, of this compound derivatives researchgate.netnih.govnih.gov.

Chromatographic Characterization:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing purity, separating components, and quantifying this compound and its derivatives.

RP-HPLC: Reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the quantitative assay of this compound and its major metabolite, desacetyl this compound (DACT), allowing for their differentiation nih.govresearchgate.net. Mobile phases often consist of mixtures like phosphoric acid-methanol or ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724), with UV detection nih.govresearchgate.net.

Preparative HPLC: This technique is used for the separation and purification of impurities, such as this compound dimer and trimer, from complex mixtures frontiersin.org.

HPLC-DAD and HPLC-DAD-MS: These advanced HPLC methods, incorporating diode array detection and mass spectrometry, offer enhanced sensitivity and selectivity for the determination of this compound and its immobilized forms researchgate.net.

Thin Layer Chromatography (TLC): TLC is a simple and rapid method used for monitoring reaction progress and checking the purity of starting materials and products in synthesis rjpbcs.comscielo.br.

High-Performance Thin Layer Chromatography (HPTLC): HPTLC offers improved resolution and sensitivity compared to traditional TLC for the analysis of this compound and its related impurities scielo.brmdpi.com.

These comprehensive analytical techniques are indispensable in research for confirming the successful synthesis, structural elucidation, and purity assessment of this compound and its numerous derivatives.

Pre Clinical Pharmacokinetic and Pharmacodynamic Research

Absorption and Distribution Studies in In Vitro and Animal Models

Understanding the absorption and distribution characteristics of cefotaxime (B1668864) in pre-clinical models is essential for predicting its bioavailability and reach to target tissues. While this compound is not significantly absorbed via the gastrointestinal tract and requires parenteral administration, its distribution into various body fluids and tissues has been extensively studied. medsafe.govt.nz

Tissue and Body Fluid Penetration Dynamics in Preclinical Models (e.g., vitreous humor, cerebrospinal fluid in animals)

This compound demonstrates significant penetration into various body fluids and tissues in animal models. Studies have shown its presence in bile, cerebrospinal fluid (CSF), pleural fluid, and otitis media exudate. nih.gov Concentrations in tissues generally fall within the range of 2-5 micrograms/g, with higher levels reported in organs like the testis, prostate, ureter, skin, and gallbladder wall. Lower concentrations, typically less than 2 micrograms/g, have been observed in fat, muscle, and uterus. nih.gov

Penetration into the cerebrospinal fluid is a critical aspect for treating central nervous system (CNS) infections. In animal models, concentrations of this compound in the cerebrospinal fluid are considerably lower than those in plasma. medsafe.govt.nz However, the penetration of beta-lactam antibiotics, including cephalosporins, into the CSF is generally below 0.15 (based on the AUCCSF/AUCS ratio) in the absence of meningeal inflammation, indicating relatively poor penetration. asm.org Factors influencing CSF penetration include molecular size, lipophilicity, and plasma protein binding. asm.org

Tissue/Fluid (Preclinical Models)This compound Concentration RangeReference
Bile~20 µg/ml nih.gov
Cerebrospinal Fluid (meningitis)5-10 µg/ml nih.gov
Cerebrospinal Fluid (uninflamed)~0.2 µg/ml nih.gov
Pleural Fluid2-7 µg/ml nih.gov
Otitis Media Exudate2-10 µg/ml nih.gov
Aqueous Humor (uninflamed)~1 µg/ml nih.gov
General Tissues2-5 µg/g nih.gov
Testis, Prostate, Ureter, Skin, Gallbladder WallHigher than general tissue levels nih.gov
Fat, Muscle, Uterus< 2 µg/g nih.gov

Biotransformation and Metabolite Identification in Research Models

The biotransformation of this compound in research models is a significant area of study, as it impacts the drug's activity and elimination. Preclinical studies in animals like rats and dogs have shown similar excretion patterns of radioactivity compared to humans, with over 80% of the dose recovered in urine. jscimedcentral.com

This compound MetaboliteAntibacterial ActivityApproximate Excretion (as % of dose)Reference
Desacetylthis compound (B1670277)Yes (active)15-25% (in urine) drugbank.comjscimedcentral.comnih.gov
M2No (inactive)Part of 20-25% (with M3) drugbank.com
M3No (inactive)Part of 20-25% (with M2) drugbank.com
UPINot specified (lactone formation)Not specified karger.com
UP2Not specified (lactone formation)Not specified karger.com

Mass Spectrometry and NMR-based Metabolite Profiling in Research Samples

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical platforms extensively used for metabolite profiling in research. informaticsjournals.co.inmdpi.commdpi.com MS offers high sensitivity and selectivity, capable of detecting metabolites in the picomolar and nanomolar range, making it ideal for complex biological samples. informaticsjournals.co.in It is often coupled with chromatographic techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to enhance separation and reduce spectral complexity. informaticsjournals.co.in

NMR spectroscopy, while having lower sensitivity compared to MS, offers advantages such as high reproducibility, ease of sample preparation, and a quantitative and non-destructive nature. informaticsjournals.co.inmdpi.com It can also be used to evaluate metabolic profiles of intact tissues using High-Resolution Magic Angle Spinning (HRMAS) NMR spectroscopy. informaticsjournals.co.in The combination of MS and NMR techniques can provide a more comprehensive understanding of the metabolome and improve the discrimination of metabolic changes in research models. mdpi.comnih.govnih.gov These techniques are crucial for identifying and characterizing this compound and its metabolites in various research samples. karger.comamericanpharmaceuticalreview.com

Elimination Pathways in Preclinical Systems (e.g., renal clearance, biliary excretion in animals)

The primary route of elimination for this compound and its active metabolite, desacetylthis compound, is renal excretion. medsafe.govt.nzhpra.ie In urine collected over 6 hours, 40-60% of a this compound dose is recovered in unchanged form, and approximately 20% is recovered as desacetylthis compound. hpra.ie After intravenous administration of radioactively labeled this compound, over 80% is recovered in the urine, with 50-60% as the unchanged parent substance and the remainder as metabolites. hpra.ie

A small percentage (approximately 2%) of this compound is eliminated via biliary excretion. hpra.ie High concentrations of this compound and desacetylthis compound are detectable in bile. nih.gov

The total clearance of this compound ranges from 240-390 ml/min, with renal clearance accounting for 130-150 ml/min. hpra.ie The serum half-life of this compound in healthy adults is reported to be 0.9-1.14 hours, while that of its active metabolite, desacetylthis compound, is approximately 1.3 hours. ndmctsgh.edu.twefda.gov.et In animal studies, the elimination half-life can vary by species; for instance, in white leg shrimp, the elimination half-life was found to be 8.78 hours, compared to 0.94 hours in buffalo calves or 1.03 hours in goats. mdpi.com

Elimination PathwayContribution to EliminationReference
Renal Excretion (unchanged this compound)40-60% of dose (in 6 hours) hpra.ie
Renal Excretion (as desacetylthis compound)~20% of dose (in 6 hours) hpra.ie
Biliary Excretion~2% of dose hpra.ie

Advanced Analytical Methodologies for Cefotaxime and Metabolites in Research Settings

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating and quantifying cefotaxime (B1668864) from complex matrices, including biological samples and pharmaceutical formulations. These techniques leverage differential partitioning between a stationary and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is the most frequently employed technique for the analysis of this compound due to its versatility, sensitivity, and accuracy. Numerous HPLC methods have been developed and validated for the quantification of this compound in bulk drug, pharmaceutical dosage forms, and biological matrices. mims.comnih.govchem960.comnih.govuni.lu

Method Development and Parameters: Typical HPLC methods for this compound often utilize reversed-phase columns, such as C8 or C18 stationary phases. mims.comnih.govchem960.comnih.govuni.lu Common mobile phases include mixtures of organic solvents (e.g., methanol (B129727) or acetonitrile) and aqueous buffers (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate (B1210297) buffer), with pH adjustments to optimize separation. mims.comchem960.comnih.govuni.lu Detection is typically performed using UV detectors, with common wavelengths ranging from 230 nm to 258 nm, and sometimes 235 nm or 252 nm. mims.comchem960.comnih.govuni.lu Flow rates generally range from 0.8 mL/min to 1.2 mL/min, and column temperatures are often maintained around 25°C to 30°C. mims.comchem960.comnih.govuni.lu

Validation Parameters and Findings: HPLC methods for this compound are rigorously validated according to international guidelines (e.g., ICH guidelines) to ensure their reliability. Key validation parameters include:

Linearity: Methods demonstrate good linearity over relevant concentration ranges, with correlation coefficients (R²) typically exceeding 0.999. For instance, linearity has been reported from 10-70 µg/mL nih.gov and 1.0-200 µg/mL.

Accuracy: Recovery values are generally within acceptable ranges (e.g., 97-102%, 96-104.8%, 98-102%).

Precision: Both intra-day and inter-day precision (repeatability and intermediate precision) show low relative standard deviation (RSD) values, often less than 2% or 1.5%. uni.lu

Sensitivity (LOD and LOQ): Limits of Detection (LOD) and Quantification (LOQ) are typically in the nanogram to low microgram per milliliter range, indicating high sensitivity. Reported LOD values include 35.5 ng/mL chem960.com, 0.3 µg/mL, 0.0194 µg/mL, and 0.100 µg/mL.

Robustness and Ruggedness: Methods are evaluated for their robustness to small, deliberate variations in method parameters and ruggedness (reproducibility across different analysts or laboratories). mims.comnih.govuni.lu

Selectivity and Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, excipients) is confirmed. mims.comnih.gov

Some studies have integrated Design of Experiment (DoE) techniques for optimizing HPLC method parameters, leading to more efficient and environmentally friendly (green) analytical procedures.

LC-MS and its advanced variants, such as LC-MS/MS and UHPLC-MS/MS, offer superior sensitivity and specificity, making them invaluable for the analysis of this compound and its metabolites, especially in complex biological matrices where low concentrations are expected.

Applications and Techniques: LC-MS systems typically employ soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are suitable for thermally labile and polar compounds like this compound. The molecular ion for this compound sodium is often detected around m/z 478.1.

A major metabolite of this compound is desacetylthis compound (B1670277), which retains some bactericidal activity. LC-MS is crucial for its identification and quantification alongside the parent drug. For instance, UHPLC-MS/MS methods have been developed for the simultaneous quantification of multiple antibiotics, including this compound and its related compounds, allowing for rapid analysis times and excellent sensitivity. These methods often involve simple extraction procedures, such as deproteinization with acetonitrile (B52724) or methanol, and utilize C18 columns with gradient elution. nih.gov

Research Findings: LC-MS has been applied to study the degradation products of this compound, including those formed during radiosterilization. It has been shown that some volatile degradation products require the presence of residual solvents for their formation, highlighting the importance of comprehensive analytical approaches. The technique is also used to characterize polymerized impurities in this compound sodium.

While this compound itself is not volatile and thus not directly amenable to Gas Chromatography (GC) without derivatization, GC plays a role in the analysis of volatile components associated with this compound products. This primarily includes the determination of residual organic solvents and the investigation of volatile degradation products.

Applications: GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is used for the multi-residue analysis of volatile organic solvents (e.g., acetone, isopropanol) in this compound products. Method development for such applications involves optimizing factors like column type (e.g., PEG-20M capillary columns), carrier gas (nitrogen), and temperature programs to achieve effective separation and detection of these volatile impurities.

In research on this compound stability, particularly under stress conditions like radiosterilization, GC-ITD (Gas Chromatography-Ion Trap Detector) coupled with static headspace technique has been employed to identify and quantify volatile degradation products. These studies revealed that some radio-induced volatile compounds (e.g., carbon oxide sulfide, carbon disulfide) originate from the degradation of this compound itself, while others (e.g., acetaldehyde (B116499), esters, acetaldehyde O-methyloxime) require the presence of residual solvents. This demonstrates GC's utility in understanding the formation mechanisms of volatile compounds that can impact product quality and odor.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful chromatographic technique, particularly for chiral separations and the analysis of polar and ionizable compounds. For this compound, SFC has been specifically explored for the chiral separation of its enantiomers.

Chiral Separation: SFC, utilizing amylose-based chiral stationary phases (CSPs) such as Chiralpak IA and Chiralpak IG, has demonstrated remarkable selectivity for the enantiomers of this compound. This is significant because the biological activity of chiral drugs can vary between enantiomers. Studies have reported retention factors (k), separation factors (α), and resolution factors (Rs) for this compound enantiomers, indicating effective separation. The chiral recognition mechanism often involves π-π interactions between the analyte and the CSP. SFC offers advantages such as being effective, reproducible, and eco-friendly for discriminating this compound enantiomers.

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques provide invaluable information about the chemical structure, purity, and concentration of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is a definitive tool for the structural elucidation of this compound, its synthetic derivatives, and impurities.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) spectra provide detailed information about the hydrogen atoms within the this compound molecule. Characteristic signals and their chemical shifts (δ values in ppm) allow for the assignment of specific protons. For this compound, signals related to the acetyl, methoxyimino, and thiazole (B1198619) groups, as well as the β-lactam ring protons, are observed. For instance, the CH₃ groups can appear around 1.12 and 1.91 ppm, and β-lactam ring protons (CO-CH, N-CH) and NH groups show signals at distinct chemical shifts. The presence of azomethine protons (CH=N) in this compound derivatives (Schiff bases) is indicated by singlets around 8.7-9.87 ppm, while NH amide groups appear in the range of 9.97-9.23 ppm. Carboxyl group protons (COOH) can be observed around 9.81-10.23 ppm.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon skeleton of this compound. Due to the low natural abundance of ¹³C, ¹³C NMR measurements are less sensitive than ¹H NMR but provide essential data for confirming and proving molecular structures. Techniques like Attached Proton Test (APT) and Distortionless Enhancement by Polarization Transfer (DEPT) experiments are routinely used to determine carbon multiplicities (CH, CH₂, CH₃, and quaternary carbons). For this compound, ¹³C NMR spectra with assignments are available, showing chemical shifts for various carbon atoms, including those in the carbonyl (lactam group), azomethine (CH=N), and aromatic regions. For example, carbonyl carbons in the lactam group appear around 167.5-164.6 ppm, and CH=N carbons around 162.8-159.9 ppm.

Applications in Structural Studies: NMR spectroscopy is extensively used in:

Structural Elucidation of Impurities: NMR is critical for identifying and characterizing impurities, such as dimers and trimers of this compound, by assigning their proton and carbon signals and determining connection sites and absolute configurations.

Study of Degradation Pathways: ¹H NMR has been employed to study the kinetics of alkaline hydrolysis of this compound and identify degradation products, including deacetylthis compound, exocyclic methylene (B1212753) derivatives, and epimers.

Characterization of Derivatives and Complexes: NMR spectra are used to confirm the structure of synthesized this compound derivatives, such as Schiff bases, and metal complexes, by observing shifts in signals upon coordination.

The development of high-field strength NMR instruments and advanced probe designs has significantly enhanced sensitivity and reduced measurement times, making NMR an even more powerful tool for drug development and analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Degradation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed technique for the quantification of this compound and for monitoring its degradation in research. The method relies on the absorption of UV or visible light by the chromophores within the this compound molecule.

For quantification, this compound exhibits characteristic maximum absorption wavelengths (λmax) that vary slightly depending on the solvent and specific formulation. Common λmax values reported in research include 260 nm (in methanol and water or phosphate buffer pH 7.4), 227 nm (in distilled water), 235 nm (in distilled water), 252 nm (in distilled water), 254 nm (in methanol or for detection of this compound and metabolites), and 264 nm (in water). unesp.brresearchgate.netijirt.orgresearchgate.net In some research, a russety product formed from a nucleophilic substitution reaction between this compound and NQS in 0.1 M NaOH solution showed a maximal absorption wavelength at 489 nm. researchgate.net

UV-Vis spectrophotometric methods for this compound quantification typically adhere to Beer's law over specific concentration ranges, demonstrating linearity, accuracy, and precision. For instance, linearity has been observed in ranges such as 10-30 µg/mL (λmax 260 nm), 10-50 µg/mL (λmax 235 nm), 5-30 µg/mL (λmax 238 nm), and 5-25 µg/mL (λmax 254 nm). researchgate.netijirt.orgresearchgate.net Limits of detection (LOD) and quantification (LOQ) are also well-established for these methods, with reported LODs as low as 0.079 µg/mL and LOQs as 0.154 µg/mL. researchgate.net The method can be applied for the determination of this compound in bulk drug and pharmaceutical formulations. researchgate.netijirt.orgresearchgate.net

Table 1: Representative UV-Vis Spectroscopic Parameters for this compound Quantification

ParameterValue / RangeReference
λmax (nm) 260, 227, 235, 252, 254, 264, 489 (derivatized) unesp.brresearchgate.netijirt.orgresearchgate.netresearchgate.net
Linear Range 10-30 µg/mL, 10-50 µg/mL, 5-30 µg/mL, 5-25 µg/mL researchgate.netijirt.orgresearchgate.net
LOD (µg/mL) 0.079, <0.5 (enantiomers), 3 (derivatized) researchgate.netresearchgate.net
LOQ (µg/mL) 0.154, 1.5913 (derivatized) unesp.brresearchgate.net
Correlation Coefficient (R²) 0.9995, 0.9992 (derivatized) researchgate.netresearchgate.netresearchgate.net

In degradation studies, UV-Vis spectroscopy is crucial for monitoring the stability of this compound and identifying its degradation products. Researchers have developed stability-indicating UV methods to detect this compound sodium in the presence of its acidic or alkaline degradation products. ijirt.orgnih.gov The technique is also used to characterize polymer impurities, such as this compound dimers and trimers, which can form during production or storage. frontiersin.org To address the challenge of severely overlapping spectra in multicomponent analysis involving this compound and its degradation products, multivariate chemometric methods, including classical least square (CLS), principal component regression (PCR), partial least square (PLS), and genetic algorithm-partial least square (GA-PLS), have been successfully applied. nih.gov These advanced computational approaches enable the mathematical resolution of complex spectral data, enhancing the accuracy of degradation studies. nih.gov Furthermore, UV-Vis spectroscopy is utilized in the characterization of this compound-loaded nanoparticles, confirming their formation and stability. mdpi.comdovepress.com

Infrared (IR) Spectroscopy in Material Characterization

Infrared (IR) spectroscopy is a valuable tool for the material characterization of this compound, providing insights into its functional groups, molecular structure, and interactions within different matrices. This technique is particularly useful for confirming the identity of this compound and its derivatives. scitechnol.com

Characteristic absorption bands in the IR spectrum of this compound and its related compounds are assigned to specific functional groups. For instance, a strong band around 1768-1775 cm⁻¹ is typically attributed to the carbonyl stretching vibrations of the β-lactam ring. frontiersin.orgscitechnol.comnih.gov Other key bands include those for the carbonyl stretching vibrations of the acetyl group (e.g., 1728 cm⁻¹), C=N stretching vibrations of C=N-OCH₃ (e.g., 1669 cm⁻¹), C=O stretching vibrations of COOH (e.g., 1624 cm⁻¹), and amide N-H bending and C-N stretching vibrations (e.g., 1531 cm⁻¹). frontiersin.org The presence of N-H and O-H stretching vibrations can be observed around 3422 cm⁻¹. mdpi.com

IR spectroscopy has been extensively used in the characterization of this compound-loaded nanoparticles, such as gold nanoparticles (AuNPs) and silver nanoparticles (AgNPs), confirming the successful loading of this compound onto the nanoparticle surface. mdpi.comdovepress.com Researchers also employ IR spectroscopy to characterize polymer impurities like this compound dimer and trimer, noting that their IR spectra are largely similar to that of this compound sodium, indicating shared functional groups. frontiersin.org Furthermore, IR spectroscopy is instrumental in characterizing metal complexes of this compound, providing evidence for the coordination of the drug to metal ions through various functional groups like the lactam carbonyl, carboxylic, or amide carbonyl groups and the nitrogen atom of the thiazole ring. nih.gov The technique offers advantages such as low waste generation, simplicity of execution, and the ability to analyze insoluble or poorly soluble materials, making it a "green" method for quantification in some cases. scitechnol.com

Surface Plasmon Resonance (SPR) for Interaction Studies

Surface Plasmon Resonance (SPR) is a powerful optical technique utilized in research to quantitatively analyze molecular recognition events in real-time, without the need for labels. For this compound, SPR has been applied to investigate its interactions with various biological molecules and materials.

A primary application of SPR in this compound research involves studying its interactions with serum proteins, such as Human Serum Albumin (HSA), Alpha-1-Acid Glycoprotein (AGP), and gamma globulins. drugbank.comnih.gov These studies are crucial for understanding the pharmacokinetics of this compound, as protein binding can influence the free fraction of the antibiotic available for therapeutic action. Research has shown that this compound exhibits comparable biosensor responses in the presence of these proteins, with its binding data being consistent with literature values for strong binders. nih.gov

Beyond protein binding, SPR is also employed in the development of novel detection methods for this compound. For instance, the technique has been used to determine this compound by leveraging its ability to reduce silver ions to silver nanoparticles (Ag-NPs). The formation of these nanoparticles results in a characteristic surface plasmon resonance peak, which can be quantified for analytical purposes. scielo.brscielo.br This approach highlights the versatility of SPR in sensing applications. Furthermore, SPR, often in combination with other techniques like fluorescence analysis, is being explored for studying cell-drug interactions, offering a rapid, high quantitative accuracy, and multidimensional method for analyzing how drugs interact with cellular components. spectroscopyonline.com This has significant implications for drug screening and understanding the fundamental biological processes affected by this compound.

Capillary Electrophoresis (CE) and Other Electrophoretic Techniques

Capillary Electrophoresis (CE) encompasses a family of high-resolution separation techniques widely used in the research of this compound and its metabolites due to their efficiency, low sample consumption, and versatility.

Capillary Zone Electrophoresis (CZE) is a prominent CE mode applied to this compound. It has been developed for the quantification of this compound and its deacetyl metabolite in human plasma. unesp.brnih.gov For CZE, plasma samples are typically deproteinized before injection into a fused silica (B1680970) capillary, with analytes separated using a borate (B1201080) buffer at an alkaline pH (e.g., pH 9.2) and detected by UV. nih.gov CZE also enables the enantioseparation of this compound, which is crucial for quality control given the specific effects of its enantiomers on Gram-negative bacteria. This is achieved using chiral selectors like cyclodextrin (B1172386) (e.g., 0.5 mmol/L CM-beta-CD in 75 mmol/L NaH₂PO₄ buffer at pH 7.0), with UV detection at 280 nm. researchgate.net Typical operating conditions include applied voltages around 20-30 kV and capillary temperatures of 25°C. unesp.brresearchgate.net CZE methods for this compound enantiomers have demonstrated linearity over ranges such as 2-160 µg/mL and detection limits below 0.5 µg/mL. researchgate.net

CE methods are also valuable for monitoring the stability and degradation of this compound and related cephalosporins. unesp.brnih.gov Researchers have optimized conditions, including buffer pH (e.g., 6.8 for a 25 mM phosphate solution), capillary dimensions, and detection wavelengths (e.g., 270 nm, 260 nm, 254 nm, 214 nm), for stability studies and the analysis of various cephalosporin (B10832234) derivatives. unesp.br

Micellar Electrokinetic Capillary Chromatography (MECC) is another electrophoretic technique employed, often compared with CZE for the determination of this compound and its deacetyl metabolite in plasma. MECC has been shown to be superior to CZE in terms of simplicity, rapidity, precision, and sensitivity for these analytes. nih.gov In MECC, plasma samples can be directly injected after dilution with water, and separation is achieved using a phosphate buffer containing a micellar agent like sodium dodecyl sulfate (B86663) (SDS) (e.g., 165 mM SDS in pH 8.00 phosphate buffer), with UV detection. nih.gov Detection limits for this compound and its deacetyl metabolite in plasma using MECC have been reported around 1 mg/L, compared to 2 mg/L for CZE. nih.gov

High-Performance Capillary Electrophoresis (HPCE) is also mentioned as an analytical method expanded for the control of polymer impurities in β-lactam antibiotics, including this compound, alongside techniques like HPLC and LC-MS. frontiersin.org

Table 2: Key Parameters and Findings from Capillary Electrophoresis Studies of this compound

TechniqueAnalyte(s)MatrixCapillary (Total Length/Effective Length/ID)Buffer/ElectrolyteApplied Voltage (kV)Detection (nm)Linear Range / LOD / LOQReference
CZEThis compound, MetabolitesPlasma57 cm / 50 cm / 75 µmDihydrated sodium dihydrogen phosphate pH 8.0, 165 mM SDS25254LOD ~2 mg/L unesp.brnih.gov
CZEThis compound EnantiomersInjection40 cm effective length / 75 µm ID0.5 mmol/L CM-beta-CD, 75 mmol/L NaH₂PO₄ pH 7.0202802-160 µg/mL / LOD <0.5 µg/mL researchgate.net
CZEThis compoundUrine57 cm / 50 cm / 75 µmSodium tetraborate (B1243019) buffer pH 9.030214- unesp.br
MECCThis compound, MetabolitesPlasmaFused silica capillaryPhosphate buffer pH 8.00, 165 mM SDS-UV5-100 mg/L (C), 5-20 mg/L (DA) / LOD ~1 mg/L nih.gov

Immunoassays and Biosensor Development for Research Applications

Immunoassays and biosensors represent advanced analytical tools in this compound research, offering high specificity and sensitivity for detecting the compound and its interactions in complex matrices.

Immunoassays are bioanalytical methods that quantify an analyte based on the specific reaction between an antigen (the analyte, in this case, this compound) and an antibody. nih.gov These methods are highly valued in pharmaceutical analysis for their inherent specificity, high-throughput capabilities, and sensitivity, making them suitable for analyzing a wide range of analytes, including low molecular weight drugs and their metabolites, in biological samples. nih.gov In the context of this compound, immunoassays have been developed to detect this compound-hydrolyzing activity, particularly in the presence of β-lactamases like CTX-M enzymes. researchgate.netmdpi.com Lateral Flow Immunoassays (LFIA) are a notable example, used for the rapid detection of expanded-spectrum cephalosporin hydrolysis. These assays can be designed to recognize either intact this compound or, conversely, to detect the absence of intact this compound due to enzymatic hydrolysis, thereby indicating the presence of β-lactamases. researchgate.netmdpi.com Multiplex LFIA tests have been developed to detect both this compound-hydrolyzing activity and specific CTX-M β-lactamase subgroups, demonstrating high sensitivity and specificity (e.g., 100%) in research settings. mdpi.com

Biosensor Development for this compound detection is an active area of research, leveraging various chemical, biological, and physical technologies to create highly sensitive and rapid analytical tools. Biosensors typically employ biological sensing elements to detect biomolecules. jpionline.org

Electrochemical biosensors (ECBs) are particularly promising for this compound detection due to their low cost, portability, and high sensitivity. researchgate.netucl.ac.uk Researchers have fabricated novel electrochemical sensors for this compound by modifying carbon paste electrodes with materials such as sodium montmorillonite (B579905) nanoclay/electroreduced graphene oxide composites researchgate.net, gold-bismuth nanoparticles researchgate.net, or zinc oxide nanorods researchgate.net. These modifications significantly improve the electrochemical activity and oxidation peak current of this compound, leading to enhanced detection capabilities. For instance, a modified carbon paste electrode exhibited a linear response over two ranges (0.5 to 40 nM and 40 to 2400 nM) with a detection limit of 0.1 nM for this compound. researchgate.net Another modified electrode showed a linear dynamic range from 0.004-10.0 μM with a detection limit of 1.0 nM. researchgate.net These biosensors hold potential for continuous monitoring and multiplex detection, which would be ideal for patients prescribed multiple medications, allowing for the simultaneous measurement of various drugs and the study of drug interactions. ucl.ac.uk While significant progress has been made, challenges such as biofouling and foreign body responses for implantable biosensors remain areas of ongoing research to increase their longevity and applicability in complex biological environments. harvard.edu

Environmental Fate and Ecotoxicological Research of Cefotaxime

Occurrence and Distribution in Environmental Compartments (e.g., wastewater, soil, water bodies)

Cefotaxime (B1668864) and its resistant bacteria have been detected across various environmental matrices, including wastewater, soil, and surface water bodies. Wastewater treatment plants (WWTPs) are recognized as significant entry points for antibiotics into the environment, as they are not designed to completely remove these compounds researchgate.netresearchgate.netfrontiersin.orgplos.org.

Wastewater: this compound is frequently detected in municipal and hospital wastewater. Concentrations can vary significantly depending on regional and local usage patterns. For instance, low concentrations of this compound (less than 15 ng/L) were detected in sewage influents in Hong Kong, whereas a much higher mean concentration of 1100 ng/L was reported in Shenzhen, China resistancecontrol.info. Studies in China have also reported average this compound concentrations of 15 ng/L in municipal wastewater treatment systems ajol.info. Hospital wastewater, in particular, is a reservoir for high loads of antibiotics, including this compound, with influent concentrations reaching up to 17 ppm (17,000 µg/L) in some cases, although this decreased significantly after treatment in constructed wetlands ajol.info. Another study found maximum concentrations of 0.82 µg/L in influent and 0.13 µg/L in effluent of WWTPs treating hospital wastewater in China ajol.info.

This compound-resistant Escherichia coli (E. coli) are also prevalent in wastewater. In South African WWTPs, total E. coli concentrations in influent samples ranged from 5.7 to 6.8 log₁₀ CFU/mL, with this compound-resistant strains accounting for 1.8 to 4.8 log₁₀ CFU/mL africaresearchconnects.comnih.govnih.gov. In the United States, total E. coli concentrations in wastewater influent were typically 10⁶–10⁸ CFU/100 mL, with this compound-resistant E. coli being approximately 100-fold lower asm.orgnih.govresearchgate.net. A global multinational survey of 57 WWTPs in 22 countries found this compound-resistant coliforms to be ubiquitous in raw sewage, with relative abundance varying from <0.1% to 38.3% worktribe.com.

Soil: Antibiotics, including this compound, can enter agricultural soils primarily through manure fertilization or irrigation with treated wastewater researchgate.netmdpi.comufz.de. While specific concentrations of this compound in agricultural soil are less frequently reported than in wastewater, studies indicate the presence of this compound-resistant bacteria in agricultural soils. For example, a study on native Nebraska prairie soils, not affected by human or food-animal waste, found tetracycline- and this compound-resistant bacteria present at all 20 sampled sites, with 48% of isolates resistant to two or more antibiotics usda.gov. The influence of pH and organic matter content in soil can significantly affect antibiotic adsorption, with higher pH and organic matter generally leading to increased adsorption mdpi.com.

Water Bodies (Surface Water, Groundwater): Pharmaceuticals, including this compound, can reach surface and groundwaters through various routes, such as direct discharge of municipal sewage, agricultural runoff, and landfill leachates frontiersin.orgnih.govcsic.es. This compound has been detected in surface water bodies, albeit typically at lower concentrations compared to wastewater. In the Songhua River in China, this compound was among the 12 antibiotics investigated, with mean concentrations generally below 15 ng/L, though cefazolin (B47455) and sulfamethoxazole (B1682508) were dominant researchgate.netnih.gov. This compound-resistant E. coli have also been detected in surface waters, albeit near the limit of detection (0.4 CFU/100 mL) in some studies asm.orgnih.govresearchgate.net.

The presence of this compound in aquatic environments can impact aquatic organisms, as evidenced by studies showing oxidative stress and gut microbial disruption in Artemia sinica exposed to this compound nih.gov.

Table 1: Reported this compound Concentrations in Environmental Compartments

Environmental CompartmentLocationConcentration Range/MeanReference
Sewage InfluentHong Kong<15 ng/L resistancecontrol.info
Sewage InfluentShenzhen, China1100 ng/L (mean) resistancecontrol.info
Municipal Wastewater Treatment SystemsChina15 ng/L (average) ajol.info
Hospital Wastewater InfluentChina0.82 µg/L (max) ajol.info
Hospital Wastewater EffluentChina0.13 µg/L (max) ajol.info
Hospital Wastewater InfluentEthiopia17 ppm (17,000 µg/L) (average) ajol.info
Hospital Wastewater Effluent (Treated)Ethiopia6.33 - 12.33 ppm (average) ajol.info
Wastewater Influent (E. coli resistant)South Africa1.8 - 4.8 log₁₀ CFU/mL africaresearchconnects.comnih.govnih.gov
Wastewater Influent (E. coli resistant)US~10⁴–10⁶ CFU/100 mL asm.orgnih.govresearchgate.net
Surface Water (E. coli resistant)USNear detection limit (0.4 CFU/100 mL) asm.orgnih.govresearchgate.net
Songhua River (Surface Water)China<15 ng/L (mean) researchgate.netnih.gov

Abiotic Degradation Pathways of this compound in the Environment

Abiotic degradation processes play a crucial role in the environmental fate of this compound, influencing its persistence and transformation in various matrices. These pathways include photolytic degradation, hydrolysis, and advanced oxidation processes.

Photolytic Degradation Mechanisms

Photolytic degradation, particularly direct photolysis, is a significant pathway for the elimination of cephalosporins like this compound in surface waters ajol.inforoche.com. The presence of light can induce the breakdown of the this compound molecule. For instance, in a study on ceftriaxone (B1232239) (another cephalosporin), direct photolysis was identified as the primary elimination process in lake surface water roche.com. This suggests that exposure to sunlight can contribute to the reduction of this compound concentrations in aquatic environments. The higher removal efficiency of this compound observed in unplanted control cells in constructed wetlands, compared to planted cells, has been attributed to photodegradation in the absence of vegetation coverage ajol.info.

Hydrolysis and Chemical Transformation Processes

This compound, being a β-lactam antibiotic, is susceptible to hydrolysis, a chemical transformation process involving the cleavage of the β-lactam ring. This ring is crucial for its antibiotic activity, and its cleavage leads to a complete loss of antimicrobial properties roche.com. The stability of cephalosporins can be affected by pH, with different cephalosporins exhibiting varying degradation rates at the same pH conditions frontiersin.org. While specific detailed mechanisms of this compound hydrolysis in the environment are not extensively detailed in the provided search results, the general susceptibility of β-lactams to this process is well-established, and it is a key factor in their environmental attenuation.

Advanced Oxidation Processes (AOPs) for this compound Removal in Water Treatment Research

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic pollutants from water by generating highly reactive species, such as hydroxyl radicals. Research has explored the effectiveness of AOPs for the removal of antibiotics, including this compound, from water.

For example, studies have investigated the use of modified membranes containing nanoparticles, such as TiO₂ and SiO₂, for the removal of this compound from hospital wastewater researchgate.netresearchgate.net. These methods aim to enhance the degradation or adsorption of the antibiotic. The adsorption rate of this compound on such membranes can be influenced by temperature, with higher adsorption observed at lower temperatures (e.g., 21°C and 28°C compared to 37°C) researchgate.net. The effectiveness of AOPs in degrading β-lactam antibiotics like this compound is a subject of ongoing research for improving wastewater treatment technologies and reducing environmental contamination nih.gov.

Biotic Degradation and Microbial Metabolism in Environmental Systems

Biotic degradation, primarily through microbial metabolism, is another critical pathway for the removal and transformation of this compound in environmental systems. Microorganisms, particularly bacteria, can break down the antibiotic, potentially leading to detoxification or the formation of metabolites.

Identification of Bacterial Strains Capable of this compound Biotransformation

Research has focused on identifying bacterial strains that can biotransform or degrade this compound. The widespread presence of this compound-resistant bacteria in various environmental compartments, especially wastewater and agricultural soils, indicates the selective pressure exerted by the antibiotic, leading to the proliferation of resistant strains africaresearchconnects.comnih.govnih.govasm.orgworktribe.comusda.govresearchgate.netresearchgate.net. While resistance does not always equate to degradation, the mechanisms of resistance often involve enzymes that modify or inactivate the antibiotic.

Extended-spectrum beta-lactamase (ESBL) enzymes, encoded by genes like blaCTX-M and blaTEM, are a primary mechanism of resistance to this compound in E. coli and other Enterobacteriaceae africaresearchconnects.comnih.govnih.govasm.orgjmicrobiol.or.krresearchgate.net. These enzymes hydrolyze the β-lactam ring of this compound, rendering it inactive. Therefore, bacteria possessing these ESBL genes are effectively biotransforming this compound into inactive products.

Studies have identified various bacterial species capable of this compound biotransformation, often in the context of their resistance mechanisms:

Escherichia coli (E. coli): Widely studied, E. coli strains, particularly those producing ESBLs, are highly prevalent in wastewater and other environments contaminated with this compound africaresearchconnects.comnih.govnih.govasm.orgnih.govresearchgate.networktribe.comjmicrobiol.or.krresearchgate.netmdpi.commdpi.comeartharxiv.org. Their ability to resist and inactivate this compound through β-lactamase production is a form of biotransformation.

Klebsiella pneumoniae: This species, along with E. coli, is frequently identified among this compound-resistant Enterobacteriaceae in environmental samples, including hospital wastewater and pig farms plos.orgresearchgate.net. They also commonly harbor ESBL genes like blaCTX-M, blaSHV, and blaTEM researchgate.net.

Citrobacter spp.: These bacteria have also been identified as carbapenemase-producing Enterobacterales in untreated wastewater, often alongside K. pneumoniae and E. coli, indicating their potential role in antibiotic inactivation plos.org.

Other Enterobacteriaceae: The broader group of Enterobacteriaceae, commonly found in wastewater and agricultural settings, includes various species that can develop resistance to this compound, often through the production of β-lactamases researchgate.netresearchgate.netresearchgate.net.

The presence and activity of these bacterial strains contribute significantly to the biotic degradation of this compound in environmental systems, although this often results in the spread of antibiotic resistance genes rather than complete mineralization of the compound.

Table 2: Bacterial Strains and Associated Resistance Genes in this compound Biotransformation

Bacterial Strain/GroupAssociated Resistance Genes/MechanismEnvironmental CompartmentsReference
Escherichia coliblaCTX-M, blaTEM, ESBL productionWastewater, Surface Water, Soil, Animal Waste africaresearchconnects.comnih.govnih.govasm.orgnih.govresearchgate.networktribe.comresearchgate.netjmicrobiol.or.krresearchgate.netmdpi.commdpi.comeartharxiv.org
Klebsiella pneumoniaeblaCTX-M, blaSHV, blaTEM, ESBL productionWastewater, Animal Waste plos.orgresearchgate.net
Citrobacter spp.Carbapenemase production (e.g., blaKPC-2, blaNDM-1)Wastewater plos.org
Enterobacteriaceae (general)ESBLs, AmpC beta-lactamases, Efflux pumpsWastewater, Soil, Manure researchgate.netresearchgate.netresearchgate.net

Computational and Theoretical Approaches in Cefotaxime Research

Molecular Docking Studies of Cefotaxime (B1668864) with Target Proteins (e.g., PBPs, Beta-Lactamases)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In this compound research, docking is extensively used to model the interaction between the antibiotic and its primary targets, Penicillin-Binding Proteins (PBPs), as well as the enzymes responsible for its degradation, β-lactamases.

These studies are crucial for understanding the structural basis of this compound's antibacterial activity and the mechanisms of resistance. For instance, docking simulations of cephalosporins into the active sites of PBP2a from Staphylococcus aureus and PBP2x from Streptococcus pneumoniae help elucidate the binding affinities and specific molecular interactions required for inhibition nih.govyoutube.com. X-ray crystallography studies have provided high-resolution structures of this compound covalently bound to the active site serine of D-alanyl-D-alanine carboxypeptidase/transpeptidase, a bacterial PBP. mdpi.com These experimental structures reveal key hydrogen bonding patterns and the stereochemistry of the acylated intermediate, serving as a critical validation for docking poses. mdpi.com

Docking studies also illuminate how this compound interacts with β-lactamases, the enzymes that confer resistance by hydrolyzing the β-lactam ring. By comparing the docking scores and binding modes of this compound with various β-lactamase classes (e.g., SHV-1, CTX-M), researchers can predict the susceptibility of the antibiotic to enzymatic inactivation and explore how mutations in the enzyme's active site affect binding.

Table 1: Examples of Molecular Docking Studies Involving this compound and Related Cephalosporins
Target Protein(s)OrganismKey Findings/Objective
D-alanyl-D-alanine carboxypeptidase/transpeptidase (PBP)Streptomyces sp. R61Revealed the structural basis of the acylated enzyme intermediate and identified key hydrogen bonds. Validated the poor stereochemistry for deacylation, explaining the drug's efficacy. mdpi.com
PBP2a, PBP2b, PBP2xS. aureus, S. pneumoniaeAnalyzed the binding affinity of various cephalosporins to different PBP types to understand the spectrum of activity and circumvent resistance. nih.govyoutube.comnih.gov
SHV-1 β-lactamaseEscherichia coliInvestigated the binding affinity of cephalosporins to a common β-lactamase to predict susceptibility to hydrolysis and resistance. nih.govyoutube.com

Molecular Dynamics Simulations to Investigate this compound-Protein Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the this compound-protein complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of binding modes predicted by docking, characterize conformational changes in the protein and ligand, and provide a more detailed understanding of the interaction energetics.

A significant application of MD simulations in this compound research is the investigation of resistance mechanisms. One study used MD simulations to understand how a specific point mutation (Threonine to Alanine) in the STMK motif of PBP1a leads to this compound resistance. nih.gov The simulations demonstrated that this mutation increases the flexibility and alters the conformation of the binding pocket. This change weakens the interactions between this compound and the PBP, leading to reduced binding affinity and, consequently, antibiotic resistance. nih.gov

MD simulations are also used to refine the binding modes of docked complexes and to analyze the stability of the ligand within the active site. youtube.com Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the simulation trajectory to quantify the stability of the protein-ligand complex and the flexibility of individual residues, respectively.

Table 2: Applications of Molecular Dynamics (MD) Simulations in this compound Research
System StudiedSimulation SoftwareKey Parameters AnalyzedResearch Finding
This compound with wild-type and mutant PBP1aNot SpecifiedBinding free energy, conformational entropy, binding pocket flexibilityA Threonine-to-Alanine mutation induces resistance by increasing the flexibility of the binding pocket, which weakens this compound binding. nih.gov
This compound with S. pneumoniae PBP1a and PBP2bGROMACSBinding affinity, interaction stabilityCompared the interaction of this compound and ceftriaxone (B1232239) with key bacterial targets to evaluate therapeutic potential. scispace.com
Cephalosporins with PBP2xNot SpecifiedRMSD, complex stabilityPerformed to refine docked structures and confirm the stability of the predicted ligand binding mode over time. youtube.com

Quantum Chemical Calculations for this compound Reactivity and Electronic Structure

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and chemical reactivity of this compound. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which governs its behavior in chemical reactions.

A key focus of QC studies on this compound is the reactivity of the β-lactam ring. The efficacy of all β-lactam antibiotics stems from the high strain of this four-membered ring, which makes it susceptible to nucleophilic attack by the active site serine of PBPs. QC calculations can quantify this reactivity by calculating properties such as bond dissociation energies, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO).

One detailed theoretical study investigated the hydrolysis of this compound in both the gas phase and aqueous solution using hybrid quantum mechanics/molecular mechanics (QM/MM) potentials with DFT functionals (B3LYP and M06-2X). nih.gov The study elucidated a step-wise mechanism for hydrolysis, finding that the reaction is kinetically determined by the initial nucleophilic attack of a water molecule. nih.gov Crucially, the calculations showed that the this compound molecule's own carboxylate group can activate the attacking water molecule, a key insight into the non-enzymatic degradation pathway. nih.gov

Table 3: Quantum Chemical Calculation Studies on this compound
MethodologyProperty InvestigatedKey Finding
DFT (B3LYP, M06-2X), QM/MMHydrolysis reaction mechanismElucidated a step-wise hydrolysis mechanism where the initial nucleophilic attack by water is the rate-determining step. nih.gov
DFT, PM3Potential energy surface of hydrolysisShowed that the molecule's own carboxylate group can activate a nucleophilic water molecule, facilitating the reaction. nih.gov
Hartree-Fock (HF)HOMO-LUMO energy gap (ΔE), electron affinityCorrelated electronic properties with the efficiency of cephalosporins as corrosion inhibitors, demonstrating a link between molecular structure and chemical reactivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR models are developed to predict their antibacterial potency and guide the synthesis of new, more effective analogues.

To build a QSAR model, a set of this compound derivatives with known antibacterial activities is required. For each derivative, various molecular descriptors are calculated that encode its physicochemical properties, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and topological (e.g., connectivity indices) features. Statistical methods, such as Multiple Linear Regression (MLR), are then used to create a mathematical equation that correlates these descriptors with the observed activity.

Studies on cephalosporins have successfully developed QSAR models that can predict their inhibitory action against transpeptidase enzymes. These models have revealed that properties like the eccentric connectivity index and topological polar surface area at the R1 and R2 substituent positions are crucial for enhanced activity. A negative correlation with fragment complexity suggests that less complex substituents may be favorable. Such models, once validated, can be used to virtually screen new, unsynthesized this compound derivatives, prioritizing those with the highest predicted activity for synthesis and testing.

Table 4: Example of a QSAR Model for Cephalosporin (B10832234) Derivatives
Model TypeKey DescriptorsStatistical Validation ParametersModel Implication
Multiple Linear Regression (MLR)Eccentric Connectivity Index, Fragment Complexity, Topological Polar Surface Area (TPSA)r² (fraction of variance) = 0.9014; q² (cross-validation) = 0.9013Derivatives with higher eccentric connectivity and TPSA, but lower fragment complexity at R1/R2 positions, are predicted to have enhanced transpeptidase inhibitory action.

In Silico Prediction of Resistance Mechanisms and Mutational Effects

The rise of antibiotic resistance is a major global health threat. In silico methods are pivotal in predicting and understanding the molecular mechanisms that lead to this compound resistance. By analyzing genomic data and simulating the effects of mutations, researchers can anticipate how bacteria might evolve to evade the drug's action.

Whole-genome sequencing of resistant bacterial strains, combined with computational analysis, can identify mutations in genes encoding target proteins (PBPs) or resistance enzymes (β-lactamases). For example, in silico analysis of MRSA strains has identified specific amino acid substitutions in PBP2 and PBP-2a that confer resistance to cephalosporins.

Furthermore, computational studies can model the functional consequences of these mutations. As previously mentioned, MD simulations showed that a single mutation in PBP1a alters the binding pocket's dynamics, reducing this compound's affinity. nih.gov Other studies on E. coli exposed to this compound revealed complex mutational patterns, including changes in the promoter region of the ampC gene (which encodes a β-lactamase) and in genes for efflux pump regulators (acrR, robA), all of which contribute to increased resistance. These predictive models are essential for surveillance and for designing antibiotics that are less susceptible to known resistance mutations.

Table 5: Examples of In Silico Predicted Resistance Mechanisms for this compound
OrganismGene/ProteinMutation/ChangePredicted Effect
Not Specified (PBP1a model)PBP1aThreonine to Alanine substitutionIncreases flexibility of the binding pocket, reducing this compound binding affinity. nih.gov
Escherichia coliampC promoterComplex amino acid substitutionsIncreased production of AmpC β-lactamase, leading to drug hydrolysis.
Escherichia coliacrR, robAMutations in repressor genesHeightened activity of the AcrAB-TolC efflux pump system, expelling the drug from the cell.
MRSA ST239PBP2, PBP-2aAmino acid substitutions (e.g., N146K, E246G in PBP-2a)Confers resistance to advanced-generation cephalosporins.

Cheminformatics and Data Mining in this compound Research

Cheminformatics and data mining involve the use of computational tools to organize, analyze, and extract knowledge from large chemical and biological datasets. These approaches are integral to modern drug discovery and play a significant role in this compound research.

Public databases like PubChem and DrugBank contain vast amounts of information on this compound, including its chemical structure, physicochemical properties, and known biological targets. scispace.com Cheminformatics tools allow researchers to mine these databases to find structurally similar compounds, compare properties across different antibiotics, and build datasets for QSAR modeling.

A practical application of these tools was demonstrated in a study that compared this compound and ceftriaxone for potential nose-to-brain delivery to treat meningitis. scispace.com By calculating and comparing various structural, topological, and electronic descriptors, the researchers could predict differences in their interactions with biological macromolecules like mucin and P-gp efflux pumps. This bio/cheminformatics approach concluded that ceftriaxone showed a higher affinity for the target receptors and was more likely to be retained in the proposed nanoparticle delivery systems. scispace.com Data mining of scientific literature and genomic databases is also crucial for identifying new resistance genes and mapping the global spread of resistance mechanisms, helping to inform treatment strategies and future research directions.

Emerging Research Directions and Unexplored Aspects of Cefotaxime

Synergistic Interactions of Cefotaxime (B1668864) with Novel Non-Antibiotic Compounds in In Vitro and Animal Research Models

The strategy of combining existing antibiotics with non-antibiotic compounds, or "adjuvants," is a promising approach to combat multidrug-resistant (MDR) bacteria. pathogensurveillance.net This approach aims to enhance the efficacy of antibiotics like this compound and suppress the emergence of resistant strains. pathogensurveillance.net Research in this area focuses on identifying compounds that can disarm bacterial resistance mechanisms, making them more susceptible to the antibiotic's action.

One area of investigation involves targeting enzymes that confer resistance, such as β-lactamases. pathogensurveillance.net While this compound is relatively stable against many β-lactamases, extended-spectrum β-lactamases (ESBLs) can effectively hydrolyze it. nih.govnih.gov The combination of this compound with novel, non-antibiotic β-lactamase inhibitors is a key research focus. Another approach is the use of antimicrobial adjuvants that disrupt other cellular processes, such as bacterial metabolism or cell membrane integrity, thereby creating a synergistic effect with this compound. pathogensurveillance.net For example, certain compounds can damage metabolic enzymes or deplete glutathione, potentiating the killing action of cell wall-inhibiting antibiotics.

Table 1: Investigational Non-Antibiotic Adjuvants and Their Mechanisms

Adjuvant Class Mechanism of Action Potential Synergy with this compound
β-lactamase Inhibitors Inhibit enzymes that degrade the β-lactam ring of this compound. Restores this compound activity against ESBL-producing bacteria.
Efflux Pump Inhibitors Block pumps that expel this compound from the bacterial cell. Increases intracellular concentration of this compound, enhancing its effect.
Membrane Permeabilizers Disrupt the bacterial outer membrane, increasing uptake of this compound. Facilitates access of this compound to its target Penicillin-Binding Proteins (PBPs).
Metabolic Inhibitors Interfere with essential metabolic pathways, weakening the bacterium. Weakened bacteria may be more susceptible to cell wall disruption by this compound.

Role of this compound in Inducing or Modulating Bacterial Stress Responses (Molecular Basis)

Bacteria are frequently exposed to sub-minimal inhibitory concentrations (sub-MICs) of antibiotics, which may not kill them but can trigger diverse adaptive and stress responses. researchgate.net Research has shown that sub-MICs of this compound can induce significant changes in bacterial physiology and behavior. For instance, in some bacteria, these low concentrations can paradoxically enhance biofilm formation. researchgate.netnih.gov Studies on Salmonella Typhimurium revealed that this compound at 1/8 MIC promoted biofilm formation, with cellulose (B213188) being a dominant component of the extracellular matrix. researchgate.net This treatment also led to incomplete cell division and a filamentous morphology. researchgate.net

At the molecular level, this compound exposure can modulate the expression of various genes. In Escherichia coli carrying the blaCTX-M-1 resistance gene, both the mRNA expression of the gene and the resulting CTX-M-1 protein levels were found to be dependent on the this compound concentration and the bacterial growth phase. technologynetworks.com Furthermore, this compound treatment can induce the expression of genes involved in plasmid transfer. researchgate.netresearchgate.net In one study, this compound exposure up-regulated the expression of Type-IV conjugation transfer genes, leading to increased transfer of a resistance plasmid in E. coli. researchgate.net This suggests that this compound can inadvertently promote the spread of resistance genes. Sub-inhibitory concentrations have also been shown to modulate the quorum-sensing (QS) system of Pseudomonas aeruginosa, enhancing its ability to suppress the growth of Staphylococcus aureus in co-culture, possibly by increasing the production of the antistaphylococcal molecule pyocyanin. vivli.org

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

The advent of "omics" technologies has revolutionized antibiotic research by providing a global view of cellular responses to antimicrobial agents. nih.govmdpi.comklebnet.org These technologies are pivotal in understanding the complex mechanisms of this compound action and resistance. nih.gov

Genomics : Whole-genome sequencing (WGS) has been instrumental in identifying both known and novel genes contributing to this compound resistance. mdpi.comresearchgate.net In Streptococcus pneumoniae, genomic analysis revealed mutations not only in genes coding for PBPs but also in non-PBP genes encoding enzymes like peptidoglycan N-acetylglucosamine deacetylase and ABC transporters, which contribute to high-level resistance. mdpi.comresearchgate.net Genomic surveillance, using WGS, is now a powerful tool for tracking the spread of this compound-resistant clones, such as specific sequence types (STs) of E. coli and Haemophilus influenzae, on a global scale. nih.govnih.gov This approach provides high-resolution data on the evolution and transmission of resistance. nih.govmdpi.com

Proteomics : Proteomic studies analyze the entire protein complement of a cell, offering insights into the functional changes that occur in response to antibiotic stress. drugbank.comfortunejournals.com Comparative proteomic analysis of ESBL-producing E. coli stressed with this compound revealed changes in the abundance of numerous proteins involved in metabolism, protein synthesis, and stress responses. springernature.com By comparing the proteomes of resistant and susceptible strains, researchers can identify proteins, such as specific β-lactamases or modified PBPs, that are directly involved in the resistance phenotype. fortunejournals.com This approach helps to bridge the gap between genetic information and the functional adaptations that allow bacteria to survive antibiotic treatment. drugbank.com

Metabolomics : Metabolomics, the study of small molecule metabolites, provides a snapshot of the physiological state of a cell. While less explored specifically for this compound, it has the potential to reveal metabolic pathways that are altered upon this compound exposure. These insights could identify novel targets for synergistic drug combinations that disrupt bacterial metabolism alongside cell wall synthesis.

Development of Advanced Delivery Systems for Research Applications (e.g., nanoparticles for targeted delivery in in vitro or animal studies)

Nanotechnology offers innovative solutions for drug delivery, potentially enhancing the efficacy of antibiotics like this compound. nih.gov Advanced delivery systems, such as polymeric and metallic nanoparticles, are being developed for research applications to improve drug stability, enable controlled release, and target bacteria more effectively. nih.govtermedia.plresearchgate.netmdpi.com

Several studies have explored the encapsulation of this compound into nanoparticles. This compound has been successfully loaded into polycaprolactone (B3415563) (PCL)-based polymeric nanoparticles using a nanoprecipitation technique. researchgate.netnih.govresearchgate.netnih.gov These nanoparticles, with an average size of around 216 nm, demonstrated sustained, pH-responsive drug release in in vitro models. researchgate.netnih.govresearchgate.net Similarly, this compound-loaded chitosan (B1678972) nanoparticles have been shown to be effective against MDR pathogens, with a primary mechanism being the inhibition of biofilm formation. nih.gov

Metallic nanoparticles have also been investigated as carriers. In one novel approach, this compound itself was used as both a reducing and capping agent to synthesize gold nanoparticles (AuNPs). termedia.plresearchgate.nettaylorandfrancis.com The resulting this compound-loaded AuNPs showed superior antibacterial activity against both Gram-negative and Gram-positive bacteria compared to the free drug. termedia.plresearchgate.net Another study developed a nanoformulation of this compound-conjugated silver nanoparticles (AgNPs), which also demonstrated enhanced antibacterial efficacy against MDR E. coli and MRSA strains. nih.govresearchgate.net These nano-delivery systems could significantly increase the efficiency of the drug by facilitating its entry into bacterial cells and protecting it from degradation. nih.govresearchgate.net

Table 2: this compound Nanoparticle Delivery Systems in Research

Nanoparticle Type Core Material(s) Key Findings (In Vitro) Reference(s)
Polymeric Nanoparticle Polycaprolactone (PCL) Sustained, pH-responsive release of this compound. nih.govresearchgate.net
Polymeric Nanoparticle Chitosan Effective against MDR pathogens; inhibits biofilm formation. nih.gov
Metallic Nanoparticle Gold (Au) This compound acts as reducing/capping agent; enhanced antibacterial activity. termedia.plresearchgate.net
Metallic Nanoparticle Silver (Ag) Conjugated formulation showed enhanced efficacy against MDR strains. nih.govresearchgate.net

This compound as a Tool for Investigating Bacterial Physiology and Cell Wall Biogenesis

This compound's specific mechanism of action makes it an invaluable molecular tool for studying fundamental aspects of bacterial physiology, particularly cell wall synthesis and dynamics. sigmaaldrich.com The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic stress. fortunejournals.com this compound acts by binding to and inactivating penicillin-binding proteins (PBPs), which are the transpeptidase enzymes responsible for the final cross-linking steps in peptidoglycan synthesis. nih.govdrugbank.commdpi.comnih.gov

By observing the effects of this compound, researchers can probe the function of different PBPs. This compound exhibits a high affinity for specific PBPs, such as PBP-1A, -1Bs, and -3 in E. coli, and PBP-3, -1A, and -1B in P. aeruginosa. mdpi.com This differential binding affinity leads to distinct morphological changes; for example, inhibition of PBP-3 typically results in the formation of long, filamentous cells as cell division is blocked while elongation continues. mdpi.com This allows researchers to dissect the specific roles of these proteins in the bacterial cell cycle.

Furthermore, studying the crystal structures of this compound bound to PBPs or related enzymes provides detailed molecular insights into its inhibitory mechanism and the structural basis of resistance. springernature.comwellcomeconnectingscience.org X-ray crystallography has revealed how this compound acylates the active site serine of these enzymes, preventing them from carrying out their function. wellcomeconnectingscience.org These studies also help explain how mutations in PBPs can lower their affinity for this compound, leading to resistance. wellcomeconnectingscience.org Therefore, this compound serves as a precise probe to investigate one of the most fundamental processes in bacterial life.

Global Research Collaborations and Data Sharing Initiatives for this compound Resistance Surveillance (Molecular and Genomic Aspects)

The spread of this compound resistance is a global health threat that cannot be addressed by individual laboratories or nations alone. globalsurveillance.eu International research collaborations and data-sharing initiatives are essential for effective genomic surveillance. researchgate.netnih.gov These efforts allow for the tracking of resistant strains across geographical borders, understanding transmission dynamics, and informing public health interventions. mdpi.comcdc.gov

Several global networks and platforms have been established to facilitate this collaboration. The Global Antimicrobial Resistance and Use Surveillance System (GLASS) by the World Health Organization is one such initiative. umn.edu Consortia like the Centre for Genomic Pathogen Surveillance and KlebNET-GSP aim to build genomic surveillance capacity, particularly in low and middle-income countries, and create global networks of laboratories with expertise in AMR. pathogensurveillance.netnih.gov These collaborations focus on sequencing pathogens, analyzing the data to identify resistance genes and high-risk clones, and sharing this information openly. pathogensurveillance.netnih.gov

Data-sharing platforms are critical components of this global effort. The AMR Register, developed by the nonprofit Vivli, allows pharmaceutical companies and researchers to share raw antibiotic susceptibility data from global surveillance programs. technologynetworks.comvivli.orgnih.gov This centralized repository enables scientists to map global resistance patterns and identify emerging threats. nih.gov Similarly, the AMR Data Hub provides an infrastructure for sharing phenotypic AMR data linked to bacterial whole-genome sequences. frontiersin.org These initiatives, which often operate under FAIR (Findability, Accessibility, Interoperability, and Reusability) data principles, are crucial for creating a comprehensive, high-resolution picture of this compound resistance worldwide. mdpi.com

Future Perspectives in Overcoming this compound Resistance Through Basic Scientific Research

Overcoming the challenge of this compound resistance requires innovative strategies rooted in basic scientific research. Future perspectives move beyond the discovery of new antibiotics to include approaches that restore the utility of existing drugs like this compound.

A key area is the continued development of adjuvant therapies. pathogensurveillance.net By understanding the molecular basis of bacterial stress responses to this compound, researchers can identify vulnerabilities to exploit. For example, if this compound exposure upregulates a specific metabolic pathway, targeting that pathway with an inhibitor could create a potent synergistic effect.

Targeting the mechanisms of resistance transfer is another promising avenue. Research has shown that sub-inhibitory antibiotic concentrations can promote the horizontal transfer of resistance plasmids. taylorandfrancis.com Developing compounds that specifically inhibit bacterial conjugation could prevent the spread of this compound resistance genes among bacterial populations. taylorandfrancis.com

Finally, advanced technologies will continue to drive discovery. The integration of multi-omics data with artificial intelligence and machine learning can help predict resistance from genomic data and identify novel drug targets or adjuvant compounds more rapidly. As our understanding of the intricate interplay between this compound and bacterial physiology deepens, so too will our ability to devise rational, mechanism-based strategies to preserve the effectiveness of this critical antibiotic for future generations.

Q & A

Q. Methodology :

  • Mutagenesis : Introduce random mutations into β-lactamase genes (e.g., TEM-1) via error-prone PCR .
  • Selection Gradients : Grow mutants in this compound concentration gradients (e.g., 0.5×MIC to 4×MIC) to simulate evolutionary pressure.
  • Fitness Measurement : Calculate selection coefficients by comparing growth rates (via optical density or CFU counts) of mutants to a reference strain. Use area-under-the-curve (AUC) analysis of growth curves to quantify fitness improvements over time .
  • Statistical Validation : Apply linear regression to correlate mutation frequency with fitness gains .

Basic: What pharmacokinetic parameters are critical for determining this compound efficacy in treating bacterial meningitis, and how are they measured in clinical studies?

Key parameters include cerebrospinal fluid (CSF) drug concentration, plasma-to-CSF penetration ratio, and time above MIC. In multicentre studies, CSF samples are collected at intervals (e.g., 1–194 hours post-administration) and analyzed via HPLC. Median CSF concentrations ≥4 µg/mL are targeted for efficacy against Streptococcus pneumoniae. Pharmacokinetic-pharmacodynamic (PK/PD) models correlate dosing regimens (e.g., 2 g every 6–8 hours) with clinical outcomes .

Advanced: What methodologies are effective in synthesizing this compound acid with high yield, and how do reaction conditions influence the process?

Q. Optimized Synthesis :

  • Catalyst Selection : Use dimethylacetamide (DMA) to catalyze the reaction between 7-aminocephalosporanic acid (7-ACA) and methoxyimino acetyl chloride (MEAM) .
  • Variable Optimization :
    • Catalyst ratio: 1.2–1.5 mol% DMA maximizes intermediate stability.
    • Solvent: Dichloromethane minimizes side reactions.
    • Crystallization pH: Adjust to 2.5–3.0 to precipitate this compound acid with >97% yield .
  • Quality Control : Monitor reaction progress via TLC and confirm purity using NMR spectroscopy.

Basic: How do researchers analyze the stability of high-concentration this compound solutions for clinical use?

Stability is assessed by:

  • HPLC Analysis : Measure this compound concentration in 0.9% NaCl or 5% dextrose solutions at 83.3 mg/mL and 125 mg/mL.
  • Degradation Criteria : Solutions retain >90% potency for 6 hours at 25°C. Beyond 6 hours, hydrolysis products (e.g., desacetylthis compound) increase, necessitating dose adjustments .

Advanced: What experimental approaches are used to assess the synergistic effects of this compound-conjugated nanoparticles against multidrug-resistant bacteria?

Q. Protocol :

  • Nanoparticle Synthesis : Conjugate this compound to silver-doped ZnO nanoparticles (Ag-ZnO NPs) via chemical reduction. Validate conjugation efficiency (e.g., 76.95%) using UV-Vis spectroscopy .
  • Antimicrobial Assays :
    • Broth microdilution: Determine MIC against MDR strains (e.g., MRSA, ESBL-E. coli).
    • Time-kill curves: Compare bactericidal activity of free this compound vs. nanoparticle conjugates.
    • Synergy Testing: Calculate fractional inhibitory concentration (FIC) indices; FIC ≤0.5 indicates synergy .
  • Toxicology : Assess cytotoxicity in mammalian cell lines (e.g., HEK-293) via MTT assays .

Basic: What epidemiological trends indicate the rise of this compound resistance in clinical isolates, and how are these trends statistically validated?

Longitudinal studies analyze resistance prevalence using CLSI breakpoints. For example, in Norway (2011–2016), this compound resistance in E. coli bloodstream isolates rose from 3.5% to 5.1% (P for trend = 0.0044). Data are validated via chi-square tests for temporal trends and logistic regression to adjust for hospital-level variability .

Advanced: How can computational models predict the evolution of this compound resistance based on mutation fitness landscapes?

Q. Approach :

  • Fitness Landscape Mapping : Use deep mutational scanning data to model mutational effects on β-lactamase activity.
  • Stochastic Simulations : Apply Wright-Fisher models to simulate allele frequency changes under this compound selection.
  • Collateral Sensitivity Analysis : Identify mutations that confer resistance to this compound but sensitize bacteria to other β-lactams (e.g., ceftazidime). Validate predictions with in vitro competition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.